3-Ethyl-5-methylisoxazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)4(2)11-8-5/h3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWFHHWVFZWIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366228 | |
| Record name | 3-Ethyl-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17147-85-2 | |
| Record name | 3-Ethyl-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathway for 3-ethyl-5-methylisoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a well-established two-step process, commencing with the formation of an intermediate ester, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, followed by its hydrolysis to yield the target carboxylic acid. This document details the experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication.
Synthesis Pathway Overview
The synthesis of this compound proceeds through two key transformations:
-
Formation of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate: This step involves a cycloaddition reaction between a nitrile oxide (generated in situ from 1-nitropropane) and an enamine (ethyl β-pyrrolidinocrotonate). This method is highly regioselective, yielding the desired 3,5-disubstituted isoxazole ester without the formation of positional isomers.[1]
-
Hydrolysis of the Ester: The intermediate ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved through either acid- or base-catalyzed methods.
The overall synthesis pathway is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[1]
This procedure is adapted from Organic Syntheses.
A. Preparation of Ethyl β-pyrrolidinocrotonate (Enamine Intermediate)
-
To a 1-liter, one-necked flask equipped with a Dean-Stark water separator and a condenser under a nitrogen atmosphere, add ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene.
-
Heat the reaction mixture to a vigorous reflux and maintain for 45 minutes, or until the theoretical amount of water (18 ml) has been collected in the Dean-Stark trap.
-
Remove the benzene using a rotary evaporator to yield approximately 180 g (98%) of highly pure ethyl β-pyrrolidinocrotonate. This intermediate can be used in the next step without further purification.
B. Preparation of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
-
In a 5-liter, three-necked flask fitted with a dropping funnel and a gas inlet tube, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.
-
Cool the flask in an ice bath and maintain a nitrogen atmosphere.
-
While stirring the mixture magnetically, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform from the dropping funnel over a period of 3 hours.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.
-
Pour the reaction mixture into a 4-liter separatory funnel and wash with 1 liter of cold water.
-
Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic to remove any remaining amines.
-
Successively wash the chloroform layer with 5% aqueous sodium hydroxide and saturated brine.
-
Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Distill the product under vacuum to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.
Step 2: Hydrolysis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate to this compound
The following protocol is based on a general procedure for the hydrolysis of a similar isoxazole ester.[2]
-
In a suitable flask, prepare a mixture of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, potassium hydroxide, ethanol, and water. For a similar substrate, a molar ratio of approximately 1:1.23 (ester:KOH) was used.
-
Stir the mixture at room temperature for 2 hours, then heat to reflux and maintain for an additional 2 hours.
-
After the reaction is complete, evaporate the ethanol in vacuo.
-
Cool the remaining aqueous solution and acidify with hydrochloric acid until a solid precipitate forms.
-
Filter the resulting solid, wash with water, and then triturate with methanol to yield the final product, this compound.
An alternative hydrolysis method reported for a similar isoxazole ester involves using 60% aqueous sulfuric acid, which is claimed to provide a higher yield and shorter reaction time.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | C₉H₁₃NO₃ | 183.20 | 53064-41-8 |
| This compound | C₇H₉NO₃ | 155.15 | 17147-85-2 |
| Reaction Step | Product | Yield (%) | Boiling Point (°C) | Melting Point (°C) |
| Step 1: Ester Formation | Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | 68-71[1] | 72 (at 0.5 mmHg)[1][5] | - |
| Step 2: Hydrolysis | This compound | Not explicitly reported | - | 121-125[6] |
| Spectroscopic Data for Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate [1] | |
| Infrared (IR) | 1725, 1605, 1300 cm⁻¹ |
| ¹H NMR (CCl₄) | δ 1.3 (m, 6H, 2CH₃), 2.6 (s, 3H, C=CCH₃), 2.7 (q, 2H, CH₂CH₃), 4.2 (q, 2H, OCH₂CH₃) |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound 97 17147-85-2 [sigmaaldrich.com]
An In-depth Technical Guide on the Physicochemical Properties of 3-Ethyl-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-5-methylisoxazole-4-carboxylic acid is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry, as isoxazole-containing compounds have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and a summary of the general biological activities associated with the isoxazole class of compounds.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental data is available, several key parameters are currently based on predicted values and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃ | [2] |
| Molecular Weight | 155.15 g/mol | [2] |
| Physical Form | Solid, white to cream powder | [2][3] |
| Melting Point | 121-125 °C | [2] |
| Boiling Point (Predicted) | 293.9 ± 35.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 2.42 ± 0.32 | N/A |
| LogP (Predicted) | 1.35 | N/A |
| Aqueous Solubility | Data not available | N/A |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester, ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. A general two-step procedure is outlined below.
Step 1: Synthesis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate [4]
This procedure involves a 1,3-dipolar cycloaddition reaction.
-
Reactants: Ethyl β-pyrrolidinocrotonate, 1-nitropropane, triethylamine, and phosphorus oxychloride.
-
Solvent: Chloroform.
-
Procedure:
-
A solution of ethyl β-pyrrolidinocrotonate, 1-nitropropane, and triethylamine in chloroform is prepared in a three-necked flask equipped with a dropping funnel and a gas inlet tube.
-
The flask is cooled in an ice bath under a nitrogen atmosphere.
-
A solution of phosphorus oxychloride in chloroform is added slowly to the stirred reaction mixture.
-
After the addition is complete, the reaction mixture is stirred for a specified time at a controlled temperature.
-
The reaction is quenched by pouring the mixture into cold water.
-
The organic layer is separated and washed successively with dilute hydrochloric acid, aqueous sodium hydroxide, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield ethyl 3-ethyl-5-methylisoxazole-4-carboxylate.[4]
-
Step 2: Hydrolysis to this compound
This is a standard ester hydrolysis reaction.
-
Reactants: Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, a base (e.g., sodium hydroxide or potassium hydroxide).
-
Solvent: A mixture of ethanol and water.
-
Procedure:
-
The ethyl ester is dissolved in a mixture of ethanol and water.
-
An aqueous solution of the base is added, and the mixture is stirred at room temperature, followed by a period of reflux.
-
The ethanol is removed in vacuo.
-
The remaining aqueous solution is cooled and acidified with a strong acid (e.g., hydrochloric acid), leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and can be further purified by trituration with a suitable solvent like methanol.
-
Caption: Synthetic workflow for this compound.
Determination of Physicochemical Properties
Standard experimental protocols for determining the key physicochemical properties are described below.
-
Melting Point: Determined using a standard melting point apparatus where a small sample is heated, and the temperature range from the first appearance of liquid to complete melting is recorded.
-
pKa (Potentiometric Titration):
-
A known concentration of the carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.
-
-
LogP (Shake-Flask Method): [5]
-
A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water).
-
The two phases are mixed thoroughly in a separatory funnel and allowed to equilibrate.
-
The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
-
Aqueous Solubility:
-
An excess amount of the solid compound is added to a known volume of water.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.
-
The undissolved solid is removed by filtration or centrifugation.
-
The concentration of the dissolved compound in the aqueous solution is determined by a suitable analytical method.
-
Caption: General experimental workflow for synthesis and characterization.
Potential Biological Activity and Signaling Pathways
-
Anticancer: Some isoxazole derivatives have shown inhibitory activity against various cancer cell lines.[8][9]
-
Anti-inflammatory: The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Antibacterial and Antifungal: Many isoxazole-containing compounds exhibit antimicrobial properties.[1][6]
The mechanism of action for these activities is diverse and dependent on the specific substitutions on the isoxazole ring. For instance, some isoxazole-based anticancer agents have been shown to target specific kinases or other proteins involved in cell proliferation and survival.[9] Without specific experimental data for this compound, any discussion of its potential involvement in signaling pathways would be speculative. Further research is required to elucidate its specific biological targets and mechanisms of action.
Caption: Logical relationship of the compound to potential biological activities.
Conclusion
This technical guide has summarized the currently available physicochemical information for this compound and provided standardized protocols for its synthesis and property determination. While the isoxazole core suggests a potential for interesting biological activity, further experimental studies are necessary to fully characterize this compound and explore its therapeutic potential. The data and protocols presented herein provide a valuable resource for researchers and scientists in the field of drug discovery and development.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-乙基-5-甲基异噁唑-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. H27574.03 [thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Ethyl-5-methylisoxazole-4-carboxylic acid (CAS: 17147-85-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethyl-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological significance based on the known activities of structurally related isoxazole derivatives.
Core Compound Properties
This compound is a white to cream-colored solid.[1] Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 17147-85-2 | |
| Molecular Formula | C₇H₉NO₃ | |
| Molecular Weight | 155.15 g/mol | |
| Appearance | White to cream powder/solid | [1] |
| Melting Point | 121-125 °C | |
| SMILES String | CCc1noc(C)c1C(O)=O | |
| InChI Key | RSWFHHWVFZWIMV-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the formation of its ethyl ester precursor, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, followed by hydrolysis.
Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
This procedure is adapted from a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters.
Experimental Protocol:
-
Preparation of Ethyl β-pyrrolidinocrotonate: A mixture of ethyl acetoacetate (1.00 mole), pyrrolidine (1.00 mole), and benzene (400 ml) is refluxed in a flask equipped with a Dean-Stark trap for 45 minutes, or until the theoretical amount of water has been collected. The benzene is then removed under reduced pressure using a rotary evaporator to yield ethyl β-pyrrolidinocrotonate.
-
Formation of the Isoxazole Ring: Ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) are dissolved in chloroform (1 L) in a three-necked flask and cooled in an ice bath under a nitrogen atmosphere. A solution of phosphorus oxychloride (1.11 mole) in chloroform (200 ml) is added slowly with stirring.
-
Work-up and Purification: The reaction mixture is washed with cold water, followed by 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and finally with saturated brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then distilled under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.
References
molecular structure of 3-Ethyl-5-methylisoxazole-4-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound.
Molecular Structure and Identification
This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a common scaffold in medicinal chemistry, known to be a part of various biologically active molecules.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 17147-85-2[1] |
| Molecular Formula | C₇H₉NO₃[1] |
| Molecular Weight | 155.15 g/mol [1] |
| Canonical SMILES | CCC1=C(C(=O)O)C(=NO1)C[1] |
| InChI | InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)4(2)11-8-5/h3H2,1-2H3,(H,9,10)[1] |
| InChIKey | RSWFHHWVFZWIMV-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid, white to cream powder[1][2] | Commercial Suppliers |
| Melting Point | 121-125 °C[1] | Sigma-Aldrich |
| pKa (Predicted) | 2.42 ± 0.32 | ChemicalBook |
| Solubility | Limited solubility is expected in water, with higher solubility in polar organic solvents.[1][2] | General knowledge on isoxazoles |
| logP (Predicted) | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound are not widely available in public databases. Researchers are advised to acquire their own analytical data for structural confirmation.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the synthesis of the corresponding ethyl ester followed by hydrolysis.
Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
A detailed and reliable protocol for the synthesis of the ethyl ester precursor has been published in Organic Syntheses. The procedure involves the reaction of ethyl β-pyrrolidinocrotonate with 1-nitropropane in the presence of triethylamine and phosphorus oxychloride.
Experimental Protocol (Adapted from Organic Syntheses)
-
Materials: Ethyl β-pyrrolidinocrotonate, 1-nitropropane, triethylamine, chloroform, phosphorus oxychloride, 6 N hydrochloric acid, 5% aqueous sodium hydroxide, saturated brine, anhydrous magnesium sulfate.
-
Procedure:
-
Ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine are dissolved in chloroform in a three-necked flask fitted with a dropping funnel and a gas-inlet tube.
-
The flask is cooled in an ice bath under a nitrogen atmosphere.
-
A solution of phosphorus oxychloride (1.11 mole) in chloroform is added slowly from the dropping funnel while stirring.
-
After the addition is complete, the reaction mixture is poured into a separatory funnel and washed with cold water.
-
The chloroform layer is washed with 6 N hydrochloric acid, followed by 5% aqueous sodium hydroxide and saturated brine.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed using a rotary evaporator, and the product is distilled under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.
-
Step 2: Hydrolysis to this compound
The ethyl ester can be hydrolyzed to the carboxylic acid using a strong acid or base. A general procedure for the hydrolysis of a similar isoxazole ester is described below.
Experimental Protocol (General Procedure)
-
Materials: Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, potassium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
A mixture of the ethyl ester, potassium hydroxide, ethanol, and water is stirred at room temperature for 2 hours, followed by 2 hours at reflux.
-
The ethanol is removed in vacuo.
-
The aqueous solution is cooled and acidified with hydrochloric acid.
-
The resulting solid precipitate is filtered, washed with water, and can be further purified by trituration with a suitable solvent like methanol to yield this compound.
-
References
An In-depth Technical Guide on 3-Ethyl-5-methylisoxazole-4-carboxylic acid: Properties and Experimental Protocols
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical data for 3-ethyl-5-methylisoxazole-4-carboxylic acid. Due to the limited availability of public quantitative data on its solubility in various organic solvents, this document also furnishes a detailed experimental protocol for its synthesis, which is a crucial precursor to any solubility studies. Furthermore, a general experimental workflow for determining solubility is proposed to guide researchers in generating such data.
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's general characteristics.
| Property | Value | Reference |
| CAS Number | 17147-85-2 | |
| Molecular Formula | C₇H₉NO₃ | |
| Molecular Weight | 155.15 g/mol | |
| Appearance | White to cream solid/powder | [1] |
| Melting Point | 121-125 °C | |
| Assay Purity | ≥96.0% (HPLC), 97% | [1] |
Experimental Protocols
Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
This procedure is adapted from a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters.
-
Materials:
-
Ethyl β-pyrrolidinocrotonate
-
1-Nitropropane
-
Triethylamine
-
Chloroform
-
Phosphorus oxychloride
-
6 N Hydrochloric acid
-
5% aqueous Sodium hydroxide
-
Saturated brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) in 1 L of chloroform in a 5-L, three-necked flask equipped with a dropping funnel and a gas-inlet tube.
-
Cool the flask in an ice bath and maintain a nitrogen atmosphere.
-
With magnetic stirring, slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 ml of chloroform from the dropping funnel.
-
After the addition is complete (approximately 3 hours), remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 15 hours.
-
Pour the reaction mixture into a 4-L separatory funnel and wash with 1 L of cold water.
-
Wash the chloroform layer with 6 N hydrochloric acid until the wash remains acidic.
-
Successively wash the chloroform extracts with 5% aqueous sodium hydroxide and saturated brine.
-
Dry the chloroform layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator.
-
Distill the product under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[2]
-
Step 2: Hydrolysis to this compound
This is a general procedure for the hydrolysis of an isoxazole ester to its corresponding carboxylic acid.
-
Materials:
-
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
-
-
Procedure:
-
Prepare a mixture of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (1.0 mole), potassium hydroxide (1.2 moles), 1500 ml of ethanol, and 500 ml of water.
-
Stir the mixture for 2 hours at room temperature, followed by 2 hours at reflux.
-
Evaporate the ethanol in vacuo.
-
Cool the remaining aqueous solution and acidify it with hydrochloric acid.
-
Filter the resulting solid, wash it with water, and triturate with methanol to yield this compound.[3]
-
Proposed Protocol for Solubility Determination
The following is a general and robust method for determining the solubility of this compound in various organic solvents.
-
Materials and Equipment:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer for quantification
-
-
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of a specific organic solvent in a vial.
-
Seal the vial and place it in a temperature-controlled shaker set to a desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.
-
Carefully extract a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.
-
Calculate the solubility in units such as mg/mL or g/100mL.
-
Repeat the procedure for each organic solvent of interest.
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Caption: Proposed experimental workflow for solubility determination.
References
An In-depth Technical Guide to 3-Ethyl-5-methylisoxazole-4-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-ethyl-5-methylisoxazole-4-carboxylic acid, its derivatives, and analogs, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Core Compound and Derivatives
The core structure, this compound, belongs to the isoxazole class of heterocyclic compounds, which are known to exhibit a wide range of pharmacological activities.[1] Derivatives, particularly at the carboxylic acid position (e.g., amides and esters), are often synthesized to modulate the compound's physicochemical properties and biological activity.
Synthesis Protocols
Synthesis of Ethyl 3-Ethyl-5-methyl-4-isoxazolecarboxylate
A common precursor for the synthesis of this compound and its derivatives is the corresponding ethyl ester. A general and effective method for its preparation has been well-documented.
Experimental Protocol:
-
Step 1: Preparation of Ethyl β-pyrrolidinocrotonate: A mixture of ethyl acetoacetate and pyrrolidine in benzene is refluxed with a Dean-Stark trap to remove water, yielding ethyl β-pyrrolidinocrotonate.
-
Step 2: Cycloaddition Reaction: Ethyl β-pyrrolidinocrotonate, 1-nitropropane, and triethylamine are dissolved in chloroform and cooled in an ice bath under a nitrogen atmosphere. A solution of phosphorus oxychloride in chloroform is added slowly.
-
Step 3: Work-up and Purification: After stirring, the reaction mixture is washed with cold water, followed by 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed. The final product, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is purified by vacuum distillation.
Synthesis of this compound
The carboxylic acid can be obtained by the hydrolysis of its ethyl ester.
Experimental Protocol:
-
Step 1: Saponification: Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate is stirred in a mixture of ethanol, water, and potassium hydroxide at room temperature, followed by refluxing for 2 hours.
-
Step 2: Acidification and Isolation: Ethanol is removed under reduced pressure. The remaining aqueous solution is cooled and acidified with hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
Step 3: Purification: The solid product is filtered, washed with water, and can be further purified by trituration with methanol to yield this compound.
Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxamide Derivatives
The carboxylic acid can be converted to various amides through standard coupling reactions.
Experimental Protocol:
-
Step 1: Activation of the Carboxylic Acid: this compound is dissolved in a suitable solvent like dichloromethane. A coupling agent (e.g., EDC) and an activator (e.g., DMAP) are added, and the mixture is stirred.
-
Step 2: Amine Coupling: The desired aniline or alkylamine derivative is added to the reaction mixture.
-
Step 3: Work-up and Purification: The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is worked up appropriately, and the final amide product is purified, typically by chromatography.
Biological Activity of Isoxazole Derivatives
Derivatives of 3,5-disubstituted isoxazole-4-carboxylic acids have demonstrated promising biological activities, particularly in the areas of anti-inflammatory and anticancer research. The following tables summarize some of the reported in vitro activities of structurally related compounds.
Table 1: In Vitro Anti-inflammatory Activity of Isoxazole Derivatives
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| 1 | 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | LOX | - | [2] |
| COX-2 | - | [2] | ||
| 2 | 4,5-diphenyl-4-isoxazoline with C-3 Me substituent | COX-2 | - | [3] |
Note: Specific IC50 values were not provided in the abstract for direct comparison.
Table 2: In Vitro Anticancer Activity of Isoxazole Carboxamide Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 3a | 5-methyl-3-phenylisoxazole-4-carboxamide derivative | HepG2 (Liver) | 7.55 | [4] |
| Colo205 (Colon) | 9.179 | [4] | ||
| 3b | 5-methyl-3-phenylisoxazole-4-carboxamide derivative | B16F1 (Melanoma) | 0.079 | [4] |
| 4 | 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Hep3B (Liver) | 23 | [5] |
| 5 | N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B (Liver) | 7.66 µg/mL | [5] |
Experimental Protocols for Biological Assays
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 or COX-2 enzyme. Test compounds are dissolved in a suitable solvent like DMSO.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Then, add the test compound at various concentrations and incubate for approximately 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for about 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many isoxazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of the COX pathway by isoxazole derivatives.
In the context of cancer, isoxazole derivatives have been reported to act through various mechanisms, including the inhibition of heat shock protein 90 (HSP90), disruption of tubulin polymerization, and modulation of various signaling pathways involved in cell proliferation and survival.
This technical guide provides a foundational understanding of this compound derivatives and analogs. Further research into the structure-activity relationships and specific molecular targets of these compounds will be crucial for the development of new and effective therapeutic agents.
References
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthetic History of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of the core chemical entity, 3-Ethyl-5-methylisoxazole-4-carboxylic acid. The document details the pivotal synthetic methodologies that have defined its preparation, presenting key experimental protocols in a reproducible format. Quantitative data from seminal literature is tabulated for clarity and comparative analysis. Furthermore, the synthetic pathway is visually represented using a logical workflow diagram to facilitate a deeper understanding of the chemical transformations involved. While the primary focus remains on the synthesis and historical context, this guide also briefly addresses the known and potential biological relevance of the broader isoxazole class of compounds, highlighting areas for future investigation.
Introduction and Historical Context
The isoxazole ring is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. The discovery and development of robust synthetic routes to specifically substituted isoxazoles are therefore of significant interest to the scientific community.
The practical "discovery" of a reliable and selective method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters, the direct precursors to compounds like this compound, can be traced back to the work of John E. McMurry in 1973. Prior to this, the synthesis of such compounds was often hampered by low yields and the formation of positional isomers.[1] McMurry's general synthesis provided a significant advancement by enabling the preparation of pure 3,5-disubstituted-4-isoxazolecarboxylic esters.[1] This methodology, published in Organic Syntheses, remains a cornerstone for accessing this class of molecules.[1] While earlier, less efficient syntheses may have existed, this 1973 publication represents the key enabling methodology for the practical availability of this compound and its derivatives for research and development. A patent published in 2021 mentions the use of this compound in the synthesis of imidazopyridazines, which are described as modulators of IL-17, suggesting a potential application in treating inflammatory diseases.
Physicochemical Data
A summary of the key physicochemical properties for this compound and its immediate precursor, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C @ 0.5 mmHg) | Refractive Index (n_D^23) |
| This compound | C₇H₉NO₃ | 155.15 | Solid | 121-125 | N/A | N/A |
| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | C₉H₁₃NO₃ | 183.20 | Liquid | N/A | 72 | 1.4615 |
Synthetic Protocols
The synthesis of this compound is efficiently achieved in a two-step process: the formation of the ethyl ester followed by its hydrolysis. The following protocols are based on the seminal work by McMurry and general hydrolysis procedures for related isoxazole esters.
Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
This procedure details the 1,3-dipolar cycloaddition reaction that forms the isoxazole ring.
Experimental Protocol:
-
Preparation of Ethyl β-pyrrolidinocrotonate: A solution of ethyl acetoacetate (130 g, 1.00 mol) and pyrrolidine (71 g, 1.0 mol) in 400 ml of benzene is refluxed for 45 minutes with a Dean-Stark trap to remove the water formed. The benzene is then removed using a rotary evaporator to yield approximately 180 g (98%) of ethyl β-pyrrolidinocrotonate, which can be used without further purification.[1]
-
Cycloaddition Reaction: In a 5-liter three-necked flask equipped with a dropping funnel and a gas inlet, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mol), 1-nitropropane (115 g, 1.29 mol), and triethylamine (400 ml) in 1 liter of chloroform.[1]
-
The flask is cooled in an ice bath under a nitrogen atmosphere.
-
A solution of phosphorus oxychloride (170 g, 1.11 mol) in 200 ml of chloroform is added slowly from the dropping funnel while stirring.[1]
-
After the addition is complete, the reaction mixture is poured into a 4-liter separatory funnel and washed with 1 liter of cold water.
-
The organic layer is then washed with 6 N hydrochloric acid until the aqueous layer remains acidic, followed by a wash with 5% aqueous sodium hydroxide and then saturated brine.[1]
-
The chloroform layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed on a rotary evaporator.
-
The crude product is distilled under vacuum to yield 122–130 g (68–71%) of pure ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[1]
Step 2: Hydrolysis to this compound
This procedure describes the conversion of the ethyl ester to the final carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (1 equivalent) in a suitable solvent mixture such as aqueous ethanol or a mixture of acetic acid and hydrochloric acid.
-
Hydrolysis: Add a strong base (e.g., sodium hydroxide or potassium hydroxide, 2-3 equivalents) or a strong acid (e.g., sulfuric acid) to the solution.
-
The reaction mixture is heated to reflux and stirred for a period of 2-6 hours, or until the reaction is complete as monitored by thin-layer chromatography.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the organic solvent.
-
The aqueous residue is diluted with water and acidified to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl).
-
The precipitated solid is collected by vacuum filtration.
-
The crude solid is washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
Concluding Remarks
The synthesis of this compound is well-established, with the foundational methodology dating back to the early 1970s. The robustness of this synthetic route has made the compound and its derivatives accessible for various research applications. While the specific biological activity of this compound is not extensively documented in publicly available literature, its use as a building block for potential IL-17 modulators suggests a promising avenue for future investigation in the field of immunology and inflammatory diseases. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
The Versatile Building Block: A Technical Guide to 3-Ethyl-5-methylisoxazole-4-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-5-methylisoxazole-4-carboxylic acid is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in the landscape of organic synthesis, particularly in the realm of medicinal chemistry. Its rigid isoxazole core, coupled with the reactive carboxylic acid moiety, provides a valuable scaffold for the construction of a diverse array of complex molecules with promising biological activities. The isoxazole ring system is a prominent feature in numerous approved drugs, highlighting its importance as a pharmacophore. Derivatives of isoxazoles are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antibacterial properties. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, equipping researchers and drug development professionals with the essential knowledge to leverage this valuable synthetic intermediate.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound and its common precursor, ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, are summarized below.
| Property | This compound | Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate |
| CAS Number | 17147-85-2[1] | 53064-41-8[2] |
| Molecular Formula | C₇H₉NO₃[1] | C₉H₁₃NO₃ |
| Molecular Weight | 155.15 g/mol [1] | 183.20 g/mol |
| Appearance | White to cream solid/powder[1][3] | Liquid |
| Melting Point | 121-125 °C[1] | Not applicable |
| Boiling Point | Not available | 71-72 °C at 0.5 mmHg[2] |
| Density | Not available | 1.066 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.4630 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the formation of its ethyl ester, followed by hydrolysis.
Step 1: Synthesis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate
A robust and well-documented procedure for the synthesis of the ethyl ester is available from Organic Syntheses. This method involves the reaction of ethyl β-pyrrolidinocrotonate with 1-nitropropane in the presence of triethylamine and phosphorus oxychloride.[4]
Experimental Protocol:
-
Part A: Ethyl β-pyrrolidinocrotonate Preparation: A mixture of ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene is refluxed with a Dean-Stark trap for 45 minutes to remove the theoretical amount of water. The benzene is then removed in vacuo to yield ethyl β-pyrrolidinocrotonate, which can be used without further purification.[4]
-
Part B: Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Synthesis: In a 5-liter three-necked flask, ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) are dissolved in 1 liter of chloroform and cooled in an ice bath under a nitrogen atmosphere. A solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform is added slowly with stirring. The reaction mixture is stirred for an additional 15 hours at room temperature.[4]
-
Work-up and Purification: The reaction mixture is washed with cold water, followed by 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The product is then distilled under vacuum to afford ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[4]
| Reactant | Moles | Yield | Boiling Point |
| Ethyl acetoacetate | 1.00 | 98% (crotonate) | Not applicable |
| Pyrrolidine | 1.0 | ||
| 1-Nitropropane | 1.29 | 68-71% (ester) | 72°C (0.5 mm)[4] |
| Phosphorus oxychloride | 1.11 |
Step 2: Hydrolysis to this compound
General Experimental Protocol (Alkaline Hydrolysis):
A mixture of the ethyl ester, a suitable base such as potassium hydroxide or sodium hydroxide, in a solvent system like ethanol and water is stirred at room temperature and then refluxed for several hours. After completion of the reaction, the alcohol is removed in vacuo, and the aqueous solution is cooled and acidified with an acid like hydrochloric acid to precipitate the carboxylic acid. The solid product is then filtered, washed with water, and can be further purified by recrystallization.
General Experimental Protocol (Acidic Hydrolysis):
Alternatively, the ester can be hydrolyzed using a strong acid. For instance, a related compound, ethyl-5-methylisoxazole-4-carboxylate, has been hydrolyzed using 60% aqueous sulfuric acid. This method is reported to give higher yields and shorter reaction times compared to a mixture of acetic and hydrochloric acid.[5] The reaction involves heating the ester with the aqueous acid, followed by cooling to crystallize the carboxylic acid product.
Application as a Building Block in Organic Synthesis
The carboxylic acid functionality of this compound makes it an excellent starting material for the synthesis of a variety of derivatives, most notably amides, which are of significant interest in medicinal chemistry.
Synthesis of N-Aryl Amides
The conversion of the carboxylic acid to an amide can be achieved by first converting the acid to its more reactive acid chloride, followed by reaction with a desired amine.
Experimental Protocol for N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide:
-
Acid Chloride Formation: this compound is reacted with a chlorinating agent such as thionyl chloride to form 3-ethyl-5-methyl-4-isoxazole carbonyl chloride.
-
Amide Formation: A solution of 3-ethyl-5-methyl-4-isoxazole carbonyl chloride (22.5 g, 0.129 mole) in 100 ml of toluene is added dropwise to a mixture of m-fluoroaniline (13.3 g, 0.120 mole) and triethylamine (20.9 ml, 0.150 mole) in 120 ml of toluene, maintaining the temperature between 30-35°C. The mixture is stirred overnight at room temperature.[6]
-
Work-up and Purification: The reaction mixture is filtered, and the filtrate is washed with 2N hydrochloric acid. The toluene layer is dried and evaporated. The residue is recrystallized from toluene to yield the final product.[6]
| Product | Melting Point |
| N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide | 99.5-101 °C[6] |
dot
Caption: Synthetic pathway for the preparation of N-aryl amides.
Role in Drug Discovery and Medicinal Chemistry
The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. Notably, isoxazole-containing compounds have been developed as kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases.
Targeting Kinase Signaling Pathways
Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases. The JAK/STAT (Janus kinase/signal transducer and activator of transcription) and FLT3 (FMS-like tyrosine kinase 3) signaling pathways are two such pathways that are actively being targeted for drug development.
-
The JAK/STAT Pathway: This pathway is crucial for mediating signals from cytokines and growth factors, and its aberrant activation is implicated in autoimmune diseases and cancers.[7][8] Small molecule inhibitors targeting JAKs have shown clinical success.[7]
-
The FLT3 Pathway: The FLT3 receptor tyrosine kinase is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.[9][10] Consequently, FLT3 inhibitors are an important therapeutic strategy for this disease.[9]
Derivatives of 5-methylisoxazole-4-carboxamides, structurally related to the title compound, have been identified as highly selective inhibitors of FLT3.[9][11] This suggests that this compound is a valuable starting point for the design and synthesis of novel kinase inhibitors.
dot
Caption: Inhibition of kinase signaling pathways by isoxazole derivatives.
Conclusion
This compound is a valuable and readily accessible building block for organic synthesis. Its straightforward preparation and the reactivity of its carboxylic acid group allow for the synthesis of a wide range of derivatives, particularly amides. The prevalence of the isoxazole motif in bioactive molecules, especially kinase inhibitors, underscores the potential of this compound in drug discovery and development. This guide provides the foundational knowledge and experimental protocols to facilitate the use of this compound in the synthesis of novel and potentially therapeutic agents.
References
- 1. This compound 97 17147-85-2 [sigmaaldrich.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalkinomics.com [chemicalkinomics.com]
- 11. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isoxazole Scaffold: A Computational and Theoretical Deep Dive for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The unique electronic and structural characteristics of the isoxazole moiety make it a privileged scaffold in the design of novel therapeutic agents.[5][6] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of isoxazole derivatives, offering insights into their structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic profiles to accelerate the drug discovery process.
Core Computational Methodologies
A variety of computational techniques are instrumental in elucidating the therapeutic potential of isoxazole derivatives. These methods range from quantum mechanical calculations that describe the electronic structure to molecular simulations that predict the dynamic behavior of isoxazole-containing molecules with their biological targets.
Quantum Mechanical Studies: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules.[7][8] For isoxazole derivatives, DFT calculations are crucial for understanding their fundamental properties that govern biological activity.
Experimental Protocol: Density Functional Theory (DFT) Calculation
A typical DFT protocol for an isoxazole derivative involves the following steps:
-
Structure Drawing: The 2D structure of the isoxazole compound is drawn using a molecular editor like ChemDraw or GaussView.
-
Geometry Optimization: An initial 3D structure is generated and its geometry is optimized to find the lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311++G(d,p).[1][7] This combination offers a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Various electronic properties are then calculated, including:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is an indicator of chemical reactivity.[9]
-
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.[1]
-
Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index are calculated to quantify the molecule's reactivity.[8]
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] It is widely used to predict the binding mode and affinity of a small molecule ligand, such as an isoxazole derivative, to a protein target.[12][13][14]
Experimental Protocol: Molecular Docking
A standard molecular docking workflow includes the following stages:
-
Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structure of the isoxazole derivative is converted to a 3D structure. The geometry is optimized using a force field (e.g., MMFF94) or a quantum mechanical method.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the best binding poses of the ligand within the active site of the receptor. The program scores and ranks the different poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[15][16] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful for understanding the spatial requirements for ligand binding.[16][17][18]
Experimental Protocol: 3D-QSAR Study
The development of a 3D-QSAR model generally follows these steps:
-
Dataset Selection: A dataset of isoxazole derivatives with experimentally determined biological activities (e.g., IC50 or pEC50 values) is compiled. The dataset is typically divided into a training set for model development and a test set for model validation.[16]
-
Molecular Modeling and Alignment: 3D structures of all compounds in the dataset are generated and aligned based on a common scaffold.
-
Descriptor Calculation: CoMFA and CoMSIA fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor) are calculated for each molecule.
-
Model Generation and Validation: Partial Least Squares (PLS) regression is used to build a linear model correlating the 3D-QSAR fields with the biological activities. The predictive power of the model is assessed using statistical parameters like q², r², and r²_pred.[16][17]
-
Contour Map Analysis: The results are visualized as 3D contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.[16]
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time.[16][19][20] This technique can be used to assess the stability of the docked pose and to understand the conformational changes that occur upon ligand binding.[21]
Experimental Protocol: Molecular Dynamics Simulation
A typical MD simulation protocol involves:
-
System Preparation: The docked ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated at a constant temperature and pressure.
-
Production Run: A long-duration simulation (typically nanoseconds to microseconds) is run to generate a trajectory of the system's atomic motions.
-
Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, and to identify key intermolecular interactions.
Data Presentation: Quantitative Insights into Isoxazole Derivatives
The following tables summarize key quantitative data from various computational and experimental studies on isoxazole derivatives, highlighting their potential as therapeutic agents.
Table 1: Predicted vs. Experimental Activities of Isoxazole-based FXR Agonists from a 3D-QSAR Study [16]
| Compound | Experimental pEC50 | Predicted pEC50 (CoMFA) | Predicted pEC50 (CoMSIA) |
| Cilofexor | - | 7.85 | 7.92 |
| LY2562175 | - | 7.68 | 7.75 |
| PX20606 | - | 7.55 | 7.61 |
| GW4064 | 7.19 | 7.23 | 7.28 |
Table 2: In Vitro COX Inhibition and Selectivity of Isoxazole-Carboxamide Derivatives [11][14]
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |
| A13 | 64 | 13 | 4.63 |
| Reference |
Table 3: Molecular Docking Scores of Novel Isoxazole Derivatives against CYP450 Enzymes [10]
| Derivative | CYP1A2 Docking Score | CYP2C9 Docking Score | CYP2C19 Docking Score | CYP2D6 Docking Score |
| 4-F derivative | High | Moderate | High | High |
| 3-NO2 derivative | High | Low | Moderate | Moderate |
| 4-OH derivative | High | High | High | High |
| Reference Drugs | ||||
| Erlotinib | - | - | - | - |
| Gemcitabine | - | - | - | - |
| Ketoconazole | - | - | - | - |
Mandatory Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows in the computational study of isoxazole derivatives.
Caption: Computational Drug Design Workflow for Isoxazole Derivatives.
Caption: 3D-QSAR Methodology for Isoxazole Derivatives.
Caption: Molecular Docking Protocol for Isoxazole Derivatives.
Conclusion
Theoretical and computational studies are indispensable tools in modern drug discovery, and their application to isoxazole derivatives has significantly advanced our understanding of this important class of compounds. By leveraging techniques such as DFT, molecular docking, QSAR, and MD simulations, researchers can rationally design novel isoxazole-based molecules with improved potency, selectivity, and pharmacokinetic profiles. The integration of these computational approaches with experimental synthesis and biological evaluation creates a powerful synergy that accelerates the development of new and effective therapeutics. This guide provides a foundational understanding of these methods and their application, empowering researchers to further explore the vast potential of the isoxazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. irjweb.com [irjweb.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester. This isoxazole derivative is a valuable building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. The presented method is a robust and well-established procedure, adapted from a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters, ensuring high purity and good yields. The protocol is intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are prevalent in many biologically active compounds and serve as important intermediates in medicinal chemistry and drug discovery. The title compound, this compound ethyl ester, is a versatile reagent used in various chemical transformations, including the synthesis of fused heterocyclic systems. The procedure described herein is a reliable method that avoids the formation of positional isomers, a common challenge in isoxazole synthesis.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₃ | [2] |
| Molecular Weight | 183.207 g/mol | [2] |
| CAS Number | 53064-41-8 | [2] |
| Boiling Point | 71-72 °C at 0.5 mmHg | [1][2] |
| Density | 1.066 - 1.07 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.4630 | [2] |
| Appearance | Liquid | |
| Purity (Assay) | 97% |
Experimental Protocol
This protocol details the synthesis of this compound ethyl ester from ethyl β-pyrrolidinocrotonate and 1-nitropropane.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Quantity | Moles |
| Ethyl β-pyrrolidinocrotonate | 54716-02-8 | C₁₀H₁₇NO₂ | 183 g | 1.00 |
| 1-Nitropropane | 108-03-2 | C₃H₇NO₂ | 115 g (116 mL) | 1.29 |
| Triethylamine | 121-44-8 | C₆H₁₅N | 400 mL | - |
| Phosphorus oxychloride | 10025-87-3 | POCl₃ | 170 g | 1.11 |
| Chloroform | 67-66-3 | CHCl₃ | 1.2 L | - |
| 6 N Hydrochloric acid | - | HCl | As needed | - |
| 5% Aqueous sodium hydroxide | - | NaOH | As needed | - |
| Saturated brine | - | NaCl | As needed | - |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | As needed | - |
Equipment:
-
5-L three-necked flask
-
500-mL pressure-equalizing dropping funnel
-
Gas inlet tube
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
-
4-L separatory funnel
Procedure:
-
Reaction Setup: In a 5-L three-necked flask equipped with a magnetic stirrer, a 500-mL pressure-equalizing dropping funnel, and a gas inlet tube, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 mL) in 1 L of chloroform.
-
Cooling and Inert Atmosphere: Cool the flask in an ice bath and establish a nitrogen atmosphere.
-
Addition of Phosphorus Oxychloride: While stirring the contents of the flask, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 mL of chloroform from the dropping funnel. Maintain the reaction temperature in the ice bath.
-
Reaction Quenching: After the addition is complete, pour the reaction mixture into a 4-L separatory funnel.
-
Aqueous Workup:
-
Drying and Solvent Removal: Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[1] The product has a boiling point of 72 °C at 0.5 mm Hg.[1]
Reaction Workflow
Caption: Synthetic workflow for this compound ethyl ester.
Spectroscopic Data
The identity and purity of the synthesized compound can be confirmed by the following spectroscopic data:
| Spectroscopy | Data |
| Infrared (IR) | 1725, 1605, 1300 cm⁻¹ |
| Proton NMR (¹H NMR, CCl₄) | δ 1.3 (m, 6H, 2CH₃), 2.6 (s, 3H, C=CCH₃), 2.7 (q, 2H, CH₂CH₃), 4.2 (q, 2H, OCH₂CH₃) |
Data obtained from Organic Syntheses, Vol. 53, p. 59 (1973).[1]
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.
-
Chloroform is a suspected carcinogen and should be handled with appropriate caution.
-
Triethylamine is flammable and has a strong odor.
-
Always perform a thorough risk assessment before starting any chemical synthesis.
Discussion
The described synthesis provides a reliable and scalable method for producing this compound ethyl ester with a good yield of 68-71%.[1] The use of phosphorus oxychloride facilitates the cyclization reaction between the enamine (ethyl β-pyrrolidinocrotonate) and the nitroalkane (1-nitropropane). The acidic and basic washes during the workup are crucial for removing unreacted starting materials and byproducts, ensuring a high purity of the final product.[1] The final purification by vacuum distillation is effective in isolating the desired ester. This synthetic route is advantageous as it produces a single positional isomer, which is often a challenge in other methods for synthesizing substituted isoxazoles.[1]
Conclusion
This document provides a detailed and practical guide for the synthesis of this compound ethyl ester. The protocol is well-vetted and offers a reliable means of obtaining this valuable synthetic intermediate. The provided data and workflow diagrams are intended to aid researchers in successfully replicating this procedure in a laboratory setting.
References
Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, followed by its hydrolysis to the final carboxylic acid product. This protocol offers a reliable method for obtaining the target compound with good yields.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them attractive scaffolds for drug design. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules. This protocol details a robust and reproducible method for its preparation.
Overall Reaction Scheme
Application Note: HPLC Analysis for Purity Determination of 3-Ethyl-5-methylisoxazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethyl-5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity determination of this compound, including the identification of potential process-related impurities.
Chemical Information
| Chemical Name | This compound |
| CAS Number | 17147-85-2[1][2][3] |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol [4] |
| Structure | ![]() |
| Appearance | White to cream solid/powder[4] |
| Melting Point | 121-128 °C |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (≥ 98%)
-
Phosphoric acid (≥ 85%)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase A | 0.1% (v/v) Formic acid in Water[5][6] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
3. Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Note: Ensure all solutions are sonicated for 5-10 minutes to ensure complete dissolution and are filtered through a 0.45 µm syringe filter before injection.
4. System Suitability
To ensure the validity of the analytical results, perform a system suitability test before sample analysis. Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Purity Calculation
The purity of the sample is calculated based on the area normalization method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 3: Representative Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 4.2 | 15,340 | 0.25 |
| Main Peak | 8.7 | 6,120,660 | 99.50 |
| Impurity 2 | 12.1 | 9,204 | 0.15 |
| Impurity 3 | 15.5 | 6,136 | 0.10 |
| Total | 6,151,340 | 100.00 |
Mandatory Visualizations
References
- 1. This compound | CAS 17147-85-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | 17147-85-2 [chemicalbook.com]
- 3. This compound | 17147-85-2 [amp.chemicalbook.com]
- 4. This compound 97 17147-85-2 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
1H NMR characterization of 3-Ethyl-5-methylisoxazole-4-carboxylic acid
An Application Note on the ¹H NMR Characterization of 3-Ethyl-5-methylisoxazole-4-carboxylic acid.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research and drug development, confirming the chemical structure of novel compounds is a critical step. This document provides a detailed protocol for the characterization of this compound using proton (¹H) NMR spectroscopy. The isoxazole ring is a key heterocyclic motif found in numerous pharmacologically active compounds. Accurate spectral characterization ensures the identity and purity of such molecules.
The structure of this compound contains four distinct proton environments: a carboxylic acid proton, the protons of an ethyl group at the 3-position of the isoxazole ring, and the protons of a methyl group at the 5-position. The expected ¹H NMR spectrum will exhibit characteristic signals for each of these groups, with chemical shifts and coupling patterns that are diagnostic of the molecule's structure.
Predicted ¹H NMR Spectral Data
The following table summarizes the anticipated ¹H NMR data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Assignment | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid | -COOH | 10.0 - 12.0 | Broad Singlet | - | 1H |
| Methylene (Ethyl) | -CH₂CH₃ | ~ 2.9 - 3.2 | Quartet | ~ 7.0 | 2H |
| Methyl (on Ring) | -CH₃ | ~ 2.6 - 2.8 | Singlet | - | 3H |
| Methyl (Ethyl) | -CH₂CH₃ | ~ 1.2 - 1.4 | Triplet | ~ 7.0 | 3H |
Experimental Protocol
This section details the procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Materials and Reagents
-
This compound (solid, ≥97% purity)[1]
-
Deuterated Chloroform (CDCl₃, 99.8 atom % D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8 atom % D)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v, if not already in the solvent)
-
5 mm NMR tubes
-
Pipettes and vials
2. Instrumentation
-
400 MHz (or higher) NMR Spectrometer equipped with a proton-observe probe.
3. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
4. NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Spectral Width: 0 - 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
5. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities (singlet, triplet, quartet), and coupling constants to confirm the structure.
-
Confirmatory Test (Optional): To confirm the assignment of the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton should disappear or significantly diminish in intensity.[2][3][4]
Workflow Visualization
The following diagram illustrates the complete workflow for the ¹H NMR characterization of the target compound.
Caption: Experimental workflow for ¹H NMR characterization.
References
Application Notes and Protocols for the Use of 3-Ethyl-5-methylisoxazole-4-carboxylic acid in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Ethyl-5-methylisoxazole-4-carboxylic acid is a synthetic, non-proteinogenic amino acid that can be incorporated into peptide chains to create novel peptidomimetics. Isoxazole-containing peptides are of significant interest in drug discovery due to the diverse biological activities associated with the isoxazole moiety, including anticancer, anti-inflammatory, and antibacterial properties[1][2]. The rigid isoxazole ring can act as a conformational constraint, potentially leading to peptides with enhanced stability, receptor affinity, and specificity. These application notes provide detailed protocols for the incorporation of this compound into peptides using standard solid-phase peptide synthesis (SPPS) techniques.
Key Applications:
-
Drug Discovery: Introduction of the isoxazole moiety can lead to the development of novel therapeutic peptides with improved pharmacological profiles[1][2].
-
Peptidomimetics: The isoxazole ring serves as a rigid scaffold to mimic or stabilize specific peptide secondary structures, such as β-turns[1].
-
Structure-Activity Relationship (SAR) Studies: Incorporation of this unnatural amino acid allows for the exploration of novel chemical space and the fine-tuning of peptide activity and selectivity.
Experimental Protocols
Synthesis of this compound
While the direct synthesis of this compound is not explicitly detailed in the provided search results, a general method for preparing similar 3,5-disubstituted-4-isoxazolecarboxylic esters is available and can be adapted[3]. The ethyl ester can then be hydrolyzed to the desired carboxylic acid.
Protocol for Synthesis of Ethyl 3-Ethyl-5-methyl-4-isoxazolecarboxylate (adapted from[3]):
-
Dissolve ethyl β-aminocrotonate, 1-nitropropane, and triethylamine in chloroform.
-
Cool the mixture in an ice bath under a nitrogen atmosphere.
-
Slowly add a solution of phosphorus oxychloride in chloroform while stirring.
-
After the addition is complete, pour the reaction mixture into cold water and separate the chloroform layer.
-
Wash the organic layer with hydrochloric acid, followed by aqueous sodium hydroxide and brine.
-
Dry the chloroform extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate by vacuum distillation.
Protocol for Hydrolysis to this compound (General Procedure):
-
Dissolve the ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy on a Rink Amide resin. This procedure can be adapted for automated peptide synthesizers.
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU/HOBt
-
Base: DIPEA (N,N'-diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane), Methanol
-
Washing solutions: DMF, DCM, Methanol
-
Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)
-
Cold diethyl ether for precipitation
General SPPS Cycle:
A typical SPPS cycle involves deprotection of the N-terminal Fmoc group, followed by coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Detailed Protocol for Coupling this compound:
This protocol is adapted from the successful coupling of the structurally similar 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)[1][2].
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Activation and Coupling:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HATU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated isoxazole solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation[1][2].
-
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After the coupling is complete, wash the resin with DMF (5x), DCM (3x), and methanol (3x) and dry under vacuum if it is the final step, or proceed to the next deprotection step.
Table 1: Coupling Conditions for this compound
| Parameter | Condition | Reference |
| Amino Acid | This compound | - |
| Equivalents | 3 | [1][2] |
| Coupling Reagent | HATU | [1][2] |
| Equivalents | 3 | [1][2] |
| Base | DIPEA | [1][2] |
| Equivalents | 6 | [1][2] |
| Solvent | DMF | [1][2] |
| Reaction Time | 2 hours | [1][2] |
| Temperature | Room Temperature | [1][2] |
Cleavage and Deprotection
-
After the final Fmoc deprotection and washing, treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS)[1].
Important Considerations
-
Stability of the Isoxazole Ring: The isoxazole ring can be susceptible to degradation under strongly basic conditions[4]. While the standard 20% piperidine in DMF for Fmoc deprotection is generally acceptable, prolonged exposure should be avoided. The stability of the isoxazole ring to the final acidic cleavage cocktail is generally good.
-
Alternative Coupling Reagents: Other common coupling reagents such as HBTU/HOBt or DIC/Oxyma can also be explored for the incorporation of this compound. Optimization of coupling times and equivalents may be necessary.
-
Double Coupling: For difficult couplings, a second coupling step may be required to ensure complete reaction.
Logical Relationship of SPPS Steps
Caption: Logical flow of the key chemical transformations in SPPS.
References
Application Notes and Protocols: 3-Ethyl-5-methylisoxazole-4-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse and significant biological activities.[1][2][3] Derivatives of isoxazole have shown a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral activities.[1][4] While 3-Ethyl-5-methylisoxazole-4-carboxylic acid is not extensively documented in scientific literature as a standalone therapeutic agent, its structural features, particularly the 3,5-disubstituted isoxazole-4-carboxylic acid core, suggest its potential as a valuable building block and screening candidate in drug discovery programs.
These application notes provide an overview of the potential applications of this compound based on the known biological activities of structurally related isoxazole derivatives. Detailed protocols for its synthesis and a representative biological screening assay are also presented to facilitate its exploration in a research setting.
Potential Therapeutic Areas
Based on the established pharmacological profile of the isoxazole class of compounds, this compound could be investigated for, but not limited to, the following therapeutic applications:
-
Anti-inflammatory Agents: Isoxazole derivatives are known to exhibit anti-inflammatory properties.[3][4] For instance, the drug Leflunomide, which is structurally related, is used in the treatment of rheumatoid arthritis.[1]
-
Anticancer Agents: Numerous isoxazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[2][5]
-
Antimicrobial Agents: The isoxazole moiety is present in some antibacterial drugs, and derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[1]
-
Analgesic Agents: Certain isoxazole derivatives have demonstrated pain-relieving properties.[4]
Chemical Synthesis
The synthesis of this compound can be achieved through a multi-step process, beginning with the synthesis of its ethyl ester followed by hydrolysis. The general synthetic route is outlined below.
Synthesis of Ethyl 3-Ethyl-5-methylisoxazole-4-carboxylate
A common method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of a primary nitro compound with an enamino ester.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a gas inlet, dissolve ethyl β-aminocrotonate (1.0 mole), 1-nitropropane (1.3 moles), and triethylamine (excess) in chloroform.
-
Place the flask under a nitrogen atmosphere and cool it in an ice bath.
-
While stirring, slowly add a solution of phosphorus oxychloride (1.1 moles) in chloroform from the dropping funnel.
-
After the addition is complete, pour the reaction mixture into a separatory funnel and wash with cold water.
-
Wash the organic layer sequentially with 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine.
-
Dry the chloroform layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation to yield ethyl 3-ethyl-5-methylisoxazole-4-carboxylate.
Hydrolysis to this compound
The final step is the hydrolysis of the ester to the carboxylic acid.
Experimental Protocol:
-
In a round-bottom flask, mix ethyl 3-ethyl-5-methylisoxazole-4-carboxylate with an aqueous solution of a strong acid, such as 60% sulfuric acid.
-
Heat the mixture to reflux (approximately 85°C) and continuously distill off the ethanol produced during the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the ester spot disappears.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of acetic acid and toluene.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Biological Screening Protocol: In Vitro Anti-inflammatory Assay
To evaluate the potential anti-inflammatory activity of this compound, a common in vitro assay is the measurement of its effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 (murine macrophage cell line)
Materials:
-
This compound
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well cell culture plates
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in cell culture medium.
-
Remove the old medium from the cells and treat them with different concentrations of the test compound for 1 hour.
-
LPS Stimulation: After pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control (cells + solvent + LPS).
-
Nitrite Measurement: After 24 hours, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a standard curve of sodium nitrite. Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.
Experimental Workflow Diagram:
Caption: Workflow for in vitro anti-inflammatory screening.
Data Presentation
Quantitative data from screening assays should be summarized in a clear and structured format for easy comparison.
Table 1: Hypothetical Anti-inflammatory Activity of this compound
| Concentration (µM) | % Inhibition of NO Production (Mean ± SD) |
| 1 | 10.5 ± 2.1 |
| 10 | 35.2 ± 3.5 |
| 50 | 68.9 ± 4.2 |
| 100 | 85.1 ± 2.8 |
Conclusion
While this compound remains an under-investigated molecule, its isoxazole core suggests significant potential for applications in drug discovery. The synthetic protocols provided herein offer a clear path to obtaining this compound for research purposes. The proposed in vitro screening protocol for anti-inflammatory activity serves as a starting point for exploring its biological properties. Further investigation into its efficacy in other disease models, determination of its mechanism of action, and exploration of its structure-activity relationships are warranted to fully elucidate its therapeutic potential.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential activities of isoxazole derivatives [wisdomlib.org]
- 5. ijariit.com [ijariit.com]
Application Notes and Protocols for the Functionalization of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 3-Ethyl-5-methylisoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry. The functionalization of this moiety into esters and amides allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Isoxazole derivatives are known to exhibit a wide range of biological activities, and the ability to readily diversify this core structure is crucial for drug discovery programs.
Overview of Functionalization Strategies
The carboxylic acid group of this compound can be readily converted into a variety of functional groups, primarily esters and amides. The two main strategies for this transformation are:
-
Direct Condensation: This involves the reaction of the carboxylic acid with an alcohol or an amine in the presence of a coupling agent.
-
Conversion to an Activated Intermediate: The carboxylic acid is first converted to a more reactive species, such as an acid chloride, which then readily reacts with an alcohol or amine.
The choice of method depends on the substrate scope, desired scale, and the presence of other functional groups in the coupling partner.
Experimental Protocols
Synthesis of 3-Ethyl-5-methylisoxazole-4-carbonyl chloride
The conversion of the carboxylic acid to the corresponding acid chloride is a key step for subsequent functionalization, particularly for the synthesis of amides. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane (DCM), add thionyl chloride (1.5 - 2.0 eq).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is typically heated to reflux and monitored by TLC until the starting material is consumed.
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-Ethyl-5-methylisoxazole-4-carbonyl chloride, which is often used in the next step without further purification.
Amide Synthesis via the Acid Chloride (Schotten-Baumann Conditions)
This is a robust method for forming amides from a wide range of primary and secondary amines.
Protocol:
-
Dissolve the amine (1.0 - 1.2 eq) and a base, such as triethylamine (1.5 - 2.0 eq) or pyridine, in an anhydrous aprotic solvent like toluene, DCM, or THF.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a solution of 3-Ethyl-5-methylisoxazole-4-carbonyl chloride (1.0 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC).
-
Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1N HCl) to remove excess amine and base, followed by a wash with brine.
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
Ester Synthesis
This is a classic method for the synthesis of simple alkyl esters using an excess of the corresponding alcohol as the solvent and a strong acid catalyst.
Protocol for Ethyl Ester Synthesis:
-
A procedure for the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate has been reported with a yield of 68-71%.[1]
-
The reaction involves the use of phosphorus oxychloride and triethylamine in chloroform.[1]
-
The product can be purified by vacuum distillation.[1]
This method is suitable for a broader range of alcohols, including those that are more sterically hindered or acid-sensitive.
Protocol:
-
Dissolve the alcohol (1.0 - 1.5 eq) and a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq), in an anhydrous aprotic solvent (e.g., DCM, THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of 3-Ethyl-5-methylisoxazole-4-carbonyl chloride (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The workup procedure is similar to that for amide synthesis, involving an aqueous wash, drying, and solvent removal, followed by purification.
Data Presentation
The following tables summarize typical reaction conditions and yields for the functionalization of this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Table 1: Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxamides
| Amine | Coupling Method | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Substituted Anilines | Acid Chloride | Toluene | Triethylamine | 0 to RT | 12 | Good |
| Primary Aliphatic Amines | Acid Chloride | DCM | Triethylamine | 0 to RT | 2-4 | Moderate to High |
| Secondary Amines (e.g., Piperidine, Morpholine) | Acid Chloride | DCM | Triethylamine | 0 to RT | 2-4 | Moderate to High |
| Various Amines | Coupling Agents (EDC, HATU) | DMF/DCM | DIPEA | RT | 2-16 | Variable |
Table 2: Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylate Esters
| Alcohol | Method | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Fischer Esterification | Ethanol | H₂SO₄ | Reflux | 4-8 | 68-71[1] |
| Methanol | Fischer Esterification | Methanol | H₂SO₄ | Reflux | 4-8 | Good |
| Benzyl Alcohol | Acid Chloride | DCM | Pyridine | 0 to RT | 2-4 | Moderate to High |
| Various Alcohols | Acid Chloride | DCM | Pyridine | 0 to RT | 2-6 | Moderate to High |
Signaling Pathways and Logical Relationships
The functionalization of this compound follows a logical progression from the starting material to the desired amide or ester derivatives, often proceeding through a common activated intermediate.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the functionalization of this compound. These methods offer researchers the flexibility to synthesize a diverse library of amide and ester derivatives, which is essential for the exploration of their potential as novel therapeutic agents. The straightforward nature of these transformations, coupled with the commercial availability of the starting material, makes this isoxazole scaffold an attractive platform for drug discovery and development.
References
Application Notes and Protocols for the Scalable Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-5-methylisoxazole-4-carboxylic acid is a key building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of compounds exhibiting diverse biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This document provides detailed protocols for the laboratory-scale synthesis and outlines key considerations for scaling up the production of this compound. The described synthetic route is a two-step process commencing with the formation of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, followed by its hydrolysis to the desired carboxylic acid.
Overall Reaction Scheme
Caption: Overall synthetic pathway for this compound.
Part 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
This procedure is adapted from a well-established method published in Organic Syntheses, which ensures reliability and reproducibility.[1] The reaction involves a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from 1-nitropropane) and an enamine (ethyl β-pyrrolidinocrotonate).[1]
Experimental Protocol: Laboratory Scale (1.0 mole)
Step 1A: Preparation of Ethyl β-pyrrolidinocrotonate
-
To a 1-liter, single-necked flask equipped with a Dean-Stark apparatus and a condenser, add ethyl acetoacetate (130 g, 1.00 mole), pyrrolidine (71 g, 1.0 mole), and 400 mL of benzene.[1]
-
Introduce a nitrogen atmosphere.[1]
-
Heat the mixture to a vigorous reflux for approximately 45 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.[1]
-
Remove the benzene using a rotary evaporator to yield approximately 180 g (98%) of ethyl β-pyrrolidinocrotonate, which can be used in the next step without further purification.[1]
Step 1B: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
-
In a 5-liter, three-necked flask fitted with a dropping funnel and a gas inlet, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 mL) in 1 L of chloroform.[1]
-
Cool the flask in an ice bath and establish a nitrogen atmosphere.[1]
-
While stirring, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 mL of chloroform from the dropping funnel over a period of 3 hours. Maintain the temperature at 0°C.[1]
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 15 hours.[1]
-
Pour the reaction mixture into a 4-liter separatory funnel and wash with 1 L of cold water.[1]
-
Wash the organic layer with 6 N hydrochloric acid until the aqueous wash remains acidic.[1]
-
Subsequently, wash the organic layer with 5% aqueous sodium hydroxide, followed by a saturated brine solution.[1]
-
Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[1]
-
Distill the crude product under vacuum to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[1]
Data Summary: Synthesis of Ethyl Ester
| Parameter | Value | Reference |
| Scale | 1.00 mole | [1] |
| Yield | 68–71% | [1] |
| Boiling Point | 72°C (0.5 mm Hg) | [1] |
| Purity | High (distilled) | [1] |
Part 2: Hydrolysis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. Both alkaline and acidic conditions can be employed. Alkaline hydrolysis is often preferred for its irreversibility and potentially cleaner reaction profile.[2] However, for scale-up, acidic hydrolysis using sulfuric acid has been shown to be efficient, reducing reaction times and by-product formation.[3]
Experimental Protocol 2A: Alkaline Hydrolysis (Laboratory Scale)
This protocol is a general method adapted from the hydrolysis of similar isoxazole esters.
-
In a round-bottom flask, dissolve ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (e.g., 18.3 g, 0.1 mole) in a mixture of ethanol (100 mL) and water (50 mL).
-
Add sodium hydroxide (e.g., 6 g, 0.15 mole) and stir the mixture at room temperature for 2 hours, then heat to reflux for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and remove the ethanol by rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 6 N hydrochloric acid.
-
The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum.
Experimental Protocol 2B: Acidic Hydrolysis (Scale-up Consideration)
This protocol is based on a process developed for a related isoxazole derivative, designed to be more efficient for larger scales.[3]
-
Charge a suitable reactor with ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate and 60% aqueous sulfuric acid.
-
Heat the mixture to a temperature range of 80-88°C.
-
During the reaction, continuously distill off the ethanol that is formed.[3]
-
The reaction is typically complete within 3.5 hours.[3]
-
After completion, cool the reaction mixture and quench with water, causing the product to precipitate.
-
Filter the solid, wash thoroughly with water to remove residual acid, and dry.
Data Summary: Hydrolysis to Carboxylic Acid
| Parameter | Alkaline Hydrolysis (Typical) | Acidic Hydrolysis (Scale-up) |
| Reagent | Sodium Hydroxide | 60% Sulfuric Acid |
| Solvent | Ethanol/Water | Water |
| Temperature | Room Temp to Reflux | 80-88°C |
| Reaction Time | ~4 hours | ~3.5 hours |
| Yield | High (typically >90%) | High |
| Purity | Good to Excellent after crystallization | High, with reduced by-products |
Scale-up Considerations
Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Workflow for Scale-Up Synthesis
Caption: A logical workflow for the scaled-up synthesis of the target compound.
Key Challenges and Optimization Strategies
-
Solvent Selection : Benzene, used in the lab-scale preparation of the enamine, is a carcinogen and its use is highly restricted on an industrial scale. Toluene is a common and effective substitute for this type of azeotropic dehydration. For the cycloaddition, chloroform is also not ideal for large-scale production. Alternative chlorinated solvents or other solvent systems should be evaluated.
-
Exothermic Reaction Control : The addition of phosphorus oxychloride is exothermic and requires careful temperature control, especially on a larger scale. A jacketed reactor with efficient cooling is necessary. The rate of addition must be carefully controlled to maintain the reaction temperature and prevent runaway reactions.
-
Work-up and Extraction : Liquid-liquid extractions can be cumbersome and solvent-intensive at scale. Process optimization may involve minimizing the number of washes or developing an alternative work-up procedure, such as precipitation and filtration of intermediates.
-
Purification :
-
Ester Purification : Vacuum distillation of the ethyl ester is effective on a lab scale but can be energy-intensive and challenging for very large quantities.
-
Carboxylic Acid Purification : The final product is a solid, and purification by crystallization is the most viable method at scale. A suitable solvent system that provides good recovery and high purity needs to be identified. A mixture of toluene and a small amount of acetic acid has been shown to be effective for purifying similar isoxazole carboxylic acids.[3] Acid-base extraction can also be a powerful technique to remove neutral and basic impurities before final crystallization.
-
-
Waste Management : The process generates significant amounts of waste, including acidic and basic aqueous streams and organic solvents. A comprehensive waste management and solvent recycling plan is essential for a sustainable and cost-effective large-scale process.
Conclusion
The synthesis of this compound is a robust and scalable process. The provided protocols offer a reliable starting point for laboratory synthesis. For successful scale-up, careful consideration of solvent choice, thermal management, and purification strategies is crucial. The transition from alkaline to acidic hydrolysis may offer advantages in terms of reaction time and by-product profiles at an industrial scale.
References
Application Notes and Protocols for the Quantification of 3-Ethyl-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid in various matrices. The methodologies described herein are based on common analytical techniques and are intended to serve as a comprehensive guide for developing and validating robust analytical methods for this compound.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations. The method relies on the separation of the analyte from other components on a reversed-phase column followed by detection based on its ultraviolet absorbance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For complex biological matrices such as plasma or tissue homogenates, LC-MS/MS offers superior selectivity and sensitivity. This technique couples the separation power of liquid chromatography with the high specificity of tandem mass spectrometry, allowing for accurate quantification even at low concentrations.
Quantitative Data Summary
The following tables summarize representative quantitative data for the proposed analytical methods. These values are typical for well-validated methods and should be established for each specific application.
Table 1: HPLC-UV Method Quantitative Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Table 2: LC-MS/MS Method Quantitative Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Precision (% RSD) | < 5.0% |
| Matrix Effect | Minimal |
Experimental Protocols
HPLC-UV Method Protocol
4.1.1. Equipment and Reagents
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ultrapure water
-
This compound reference standard
4.1.2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
4.1.3. Sample Preparation (from a Pharmaceutical Formulation)
-
Accurately weigh a portion of the formulation equivalent to approximately 10 mg of the active ingredient.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
4.1.4. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Solvent A and Solvent B (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (typically around its λmax).
4.1.5. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
LC-MS/MS Method Protocol
4.2.1. Equipment and Reagents
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
4.2.2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with 50% acetonitrile in water to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50% acetonitrile.
4.2.3. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Add 300 µL of acetonitrile (protein precipitation agent).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Transfer to an autosampler vial for analysis.
4.2.4. Chromatographic Conditions
-
Column: C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase Gradient:
-
0-0.5 min: 95% A, 5% B
-
0.5-3.0 min: Gradient to 5% A, 95% B
-
3.0-4.0 min: Hold at 5% A, 95% B
-
4.1-5.0 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
4.2.5. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the analyte).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and optimize the collision energy to identify a stable and intense product ion.
-
Internal Standard: Determine the precursor and product ions for the IS in the same manner.
-
-
Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
4.2.6. Analysis
-
Equilibrate the LC-MS/MS system.
-
Inject the standard solutions to generate a calibration curve based on the peak area ratio of the analyte to the IS.
-
Inject the prepared sample solutions.
-
Quantify the concentration of this compound in the sample using the calibration curve.
Visualizations
Isoxazole Derivatives as Potent Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the burgeoning field of isoxazole derivatives as promising anticancer agents. Isoxazole-containing compounds have demonstrated significant potential in cancer therapy due to their diverse mechanisms of action, including the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.[1][2] This document offers a compilation of quantitative data on their efficacy, detailed protocols for essential experimental evaluations, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this area.
Data Presentation: Anticancer Activity of Isoxazole Derivatives
The following table summarizes the in vitro anticancer activity of various isoxazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 28 | Not Specified | 5 ± 1 | [3] |
| Compound 45 | Not Specified | 2 ± 1 | [3] |
| Compound 39 | Not Specified | 4 ± 1 | [3] |
| Dihydropyrazole 46 | Not Specified | 2 ± 1 (antifungal) | [3] |
| Tetrazole based isoxazoline 4h | A549 (Lung) | 1.51 | [4] |
| Tetrazole based isoxazoline 4i | A549 (Lung) | 1.49 | [4] |
| Tetrazole based isoxazoline 4h | C6 (Glioma) | 2.83 | [4] |
| Indole-based 4,5-dihydroisoxazole 4a (DHI1) | Jurkat (Leukemia) | 21.83 ± 2.35 | [5] |
| Indole-based 4,5-dihydroisoxazole 4a (DHI1) | HL-60 (Leukemia) | 19.14 ± 0.18 | [5] |
| Unsubstituted isoxazole 4i | Jurkat (Leukemia) | 22.31 ± 1.4 | [5] |
| Unsubstituted isoxazole 4i | HL-60 (Leukemia) | 32.68 ± 5.2 | [5] |
| 3,5-disubstituted isoxazole 4a | U87 (Glioblastoma) | 61.4 | [6] |
| 3,5-disubstituted isoxazole 4b | U87 (Glioblastoma) | 42.8 | [6] |
| 3,5-disubstituted isoxazole 4c | U87 (Glioblastoma) | 67.6 | [6] |
| Monoterpene isoxazoline 16a | HT1080 (Fibrosarcoma) | 16.1 | [6] |
| Monoterpene isoxazoline 16b | HT1080 (Fibrosarcoma) | 10.72 | [6] |
| Monoterpene isoxazoline 16c | HT1080 (Fibrosarcoma) | 9.02 | [6] |
| Diosgenin-isoxazole derivative 24 | MCF-7 (Breast) | 9.15 ± 1.30 | [6] |
| Diosgenin-isoxazole derivative 24 | A549 (Lung) | 14.92 ± 1.70 | [6] |
| 3,5-Diamino-4-(4'-bromophenylazo) isoxazole 1a | PC3 (Prostate) | 53.96 ± 1.732 | [7] |
| 3,5-Diamino-4-(3'-chlorophenylazo) isoxazole 1b | PC3 (Prostate) | 47.27 ± 1.675 | [7] |
| 3,5-Diamino-4-(4'-fluorophenylazo) isoxazole 1c | PC3 (Prostate) | 147.9 ± 2.170 | [7] |
| 3,5-Diamino-4-(2'-bromophenylazo) isoxazole 1d | PC3 (Prostate) | 38.63 ± 1.587 | [7] |
| Isoxazole-bridged indole C-glycoside 34 | MDA-MB-231 (Breast) | 22.3 | [8] |
| Isoxazole-bridged indole C-glycoside 9 | MDA-MB-231 (Breast) | 30.6 | [8] |
| Isoxazole-bridged indole C-glycoside 25 | MDA-MB-231 (Breast) | 35.5 | [8] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to assess the anticancer properties of isoxazole derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the isoxazole derivative and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12]
Protocol:
-
Cell Treatment: Treat cells with the isoxazole derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL) to 100 µL of the cell suspension.[13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at 530 nm; excite PI at 488 nm and measure emission at >670 nm.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used and effective method involves a multi-step synthesis starting from ethyl acetoacetate. The key steps are:
-
Enamine Formation: Reaction of ethyl acetoacetate with an amine (e.g., pyrrolidine) to form an enamine.
-
1,3-Dipolar Cycloaddition: Reaction of the enamine with a nitrile oxide (generated in situ from 1-nitropropane) to form the ethyl ester of the target molecule (ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate). This method is highly selective and avoids the formation of positional isomers.[1]
-
Saponification: Hydrolysis of the resulting ethyl ester using a base (e.g., potassium hydroxide or sodium hydroxide) to yield this compound.[2]
Q2: Are there alternative synthesis methods available?
A2: Yes, other methods for synthesizing isoxazoles exist, such as the reaction of β-keto esters with hydroxylamine.[3][4][5][6][7] However, these methods can sometimes lead to the formation of positional isomers, which can complicate purification and reduce the yield of the desired product.[1] The 1,3-dipolar cycloaddition approach is generally preferred for its high regioselectivity.[1]
Q3: What are the primary factors that can lead to a low yield of the final product?
A3: Low yields in the synthesis of this compound can arise from several factors:
-
Decomposition of the Nitrile Oxide Intermediate: Nitrile oxides can be unstable and may dimerize to form furoxans if not trapped efficiently by the enamine.[8][9]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of reagents and solvents can significantly impact the yield of both the cycloaddition and saponification steps.
-
Incomplete Saponification: The hydrolysis of the ethyl ester to the carboxylic acid may not go to completion, requiring optimization of the reaction conditions (e.g., concentration of the base, temperature, and reaction time).[2][10]
-
Side Reactions During Saponification: Prolonged exposure to harsh basic conditions at elevated temperatures can potentially lead to degradation of the isoxazole ring.[11]
-
Losses During Workup and Purification: The isolation and purification procedures, including extraction, washing, and crystallization, can contribute to a reduction in the overall yield.
Troubleshooting Guide
Low Yield in the 1,3-Dipolar Cycloaddition Step
| Potential Cause | Troubleshooting Suggestions |
| Dimerization of the Nitrile Oxide | Generate the nitrile oxide in situ at low temperatures (e.g., using an ice bath) and ensure it reacts promptly with the enamine.[8][9] The slow addition of the dehydrating agent (e.g., phosphorus oxychloride) is crucial.[1] |
| Inefficient Enamine Formation | Ensure the complete removal of water during the enamine synthesis, for example, by using a Dean-Stark apparatus.[1] The purity of the enamine is important for the subsequent cycloaddition. |
| Suboptimal Reaction Temperature | Maintain the recommended temperature for the cycloaddition reaction. While higher temperatures might increase the reaction rate, they can also promote the decomposition of the nitrile oxide.[8] |
| Incorrect Stoichiometry of Reagents | Carefully control the molar ratios of the reactants as specified in the protocol. An excess of the nitro compound and dehydrating agent is typically used.[1] |
Low Yield in the Saponification Step
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Hydrolysis | Increase the reaction time or temperature.[2] Ensure a sufficient excess of the base (e.g., potassium hydroxide or sodium hydroxide) is used.[2][10] The progress of the reaction can be monitored by TLC. |
| Degradation of the Isoxazole Ring | Avoid excessively harsh conditions (e.g., very high temperatures or prolonged reaction times) during saponification, as isoxazoles can be susceptible to degradation under strongly basic conditions.[11] |
| Precipitation of the Carboxylate Salt | If the sodium or potassium salt of the carboxylic acid precipitates from the reaction mixture, this may hinder the reaction. Adding a co-solvent like THF or methanol can improve solubility.[10][12] |
| Inefficient Acidification and Precipitation | After the saponification is complete, ensure the reaction mixture is sufficiently acidified (typically to pH 2) to fully precipitate the carboxylic acid.[12] |
Experimental Protocols
Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
This protocol is adapted from a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters.[1]
-
Enamine Formation:
-
In a flask equipped with a Dean-Stark apparatus, dissolve ethyl acetoacetate (1.00 mole) and pyrrolidine (1.00 mole) in benzene.
-
Reflux the mixture vigorously for approximately 45 minutes, or until the theoretical amount of water has been collected.
-
Remove the benzene under reduced pressure using a rotary evaporator to yield crude ethyl β-pyrrolidinocrotonate, which can often be used without further purification.
-
-
1,3-Dipolar Cycloaddition:
-
In a three-necked flask cooled in an ice bath, dissolve the crude ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine in chloroform.
-
Slowly add a solution of phosphorus oxychloride (1.11 mole) in chloroform to the stirred reaction mixture under a nitrogen atmosphere.
-
After the addition is complete, pour the reaction mixture into a separatory funnel and wash with cold water.
-
Wash the organic layer sequentially with 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine.
-
Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Distill the crude product under vacuum to obtain pure ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.
-
Saponification to this compound
This protocol is based on a general procedure for the hydrolysis of isoxazole esters.[2]
-
Hydrolysis:
-
In a round-bottom flask, mix ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, potassium hydroxide, ethanol, and water.
-
Stir the mixture at room temperature for 2 hours, followed by refluxing for an additional 2 hours.
-
-
Workup and Isolation:
-
Evaporate the ethanol under reduced pressure.
-
Cool the remaining aqueous solution and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the resulting solid, wash with water, and triturate with methanol to obtain the purified this compound.
-
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
| Parameter | Value | Reference |
| Reactants | Ethyl β-pyrrolidinocrotonate, 1-nitropropane, phosphorus oxychloride, triethylamine | [1] |
| Solvent | Chloroform | [1] |
| Reaction Temperature | Ice bath | [1] |
| Reaction Time | Not specified, slow addition | [1] |
| Yield | 68-71% | [1] |
Table 2: Reaction Conditions and Yields for the Saponification Step
| Parameter | Value | Reference |
| Reactants | Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, Potassium Hydroxide | [2] |
| Solvent | Ethanol/Water | [2] |
| Reaction Temperature | Room temperature followed by reflux | [2] |
| Reaction Time | 4 hours | [2] |
| Yield | Not explicitly stated for this specific compound, but similar saponifications report high yields (e.g., 94%).[12] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. orgsyn.org [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 5. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemres.org [orgchemres.org]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
purification challenges of 3-Ethyl-5-methylisoxazole-4-carboxylic acid
Technical Support Center: 3-Ethyl-5-methylisoxazole-4-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound (CAS No. 17147-85-2).
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Common impurities can originate from the synthesis, which typically involves the hydrolysis of its ethyl ester precursor (Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate). Potential impurities include:
-
Unreacted Starting Material: Residual amounts of the ethyl ester.
-
Isomeric Impurities: Formation of constitutional isomers during the synthesis of the isoxazole ring can be a significant issue. For related isoxazoles, isomeric impurities are noted to be very difficult to remove due to similar physical properties.[1][2]
-
Hydrolysis Reagents: Traces of the acid or base used for the hydrolysis of the ester.
-
Solvents: Residual solvents from the reaction or initial workup.
-
Side-Reaction Products: Byproducts from prolonged reaction times or high temperatures during hydrolysis.[2]
Q2: My purified product has a broad or low melting point. What is the likely cause?
A2: A broad or depressed melting point typically indicates the presence of impurities. The reported melting point for pure this compound is in the range of 118-128°C.[3][4] If your value is significantly lower or the range is wider than 2-3°C, residual starting materials, solvents, or isomeric impurities are likely present. Further purification, such as recrystallization, is recommended.
Q3: What is the best approach for purifying the crude product?
A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this carboxylic acid.[5] The key is to select an appropriate solvent system where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. For challenging purifications, particularly with isomeric impurities, a specific solvent system or multiple recrystallizations may be necessary. A patent for a similar compound suggests that a crystallizing solvent containing toluene with a small percentage of acetic acid can be effective at reducing specific impurities.[1]
Q4: How can I remove colored impurities from my product?
A4: Colored impurities are often non-polar, polymeric, or degradation products. They can sometimes be removed by treating the hot solution with a small amount of activated charcoal during the recrystallization process. The charcoal adsorbs the colored impurities, and it can then be removed by hot filtration before allowing the solution to cool and crystallize.
Q5: Is column chromatography a suitable method for purification?
A5: While possible, silica gel column chromatography can be challenging for carboxylic acids due to their tendency to streak on the silica. If chromatography is necessary, it is often better to perform it on the ester precursor before hydrolysis. If you must chromatograph the acid, consider adding a small amount of acetic or formic acid to the eluent to suppress deprotonation and reduce tailing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oily Product or Failure to Crystallize | - High level of impurities depressing the freezing point.- The chosen recrystallization solvent is too good a solvent, even at low temperatures.- Rapid cooling leading to supersaturation and oiling out. | - Attempt to purify a small sample by trituration with a non-polar solvent like hexanes to see if a solid can be induced.- Re-dissolve the oil in the solvent, add a co-solvent in which the compound is insoluble (an anti-solvent) dropwise until turbidity appears, then heat to clarify and cool slowly.- Ensure very slow cooling. If necessary, use a Dewar flask or insulate the crystallization vessel.- Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. |
| Low Yield After Recrystallization | - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - After filtering the cold crystals, try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Ensure the filtration apparatus (funnel, flask) is pre-heated before performing hot filtration to remove insoluble impurities like charcoal. |
| Persistent Impurity Detected by HPLC/NMR | - Co-crystallization of an impurity with a very similar structure (e.g., an isomer).- The impurity has very similar solubility properties to the product. | - Perform a second recrystallization using a different solvent system.- If an isomeric impurity is suspected, consider techniques that exploit differences in pKa, such as selective extraction or salt formation.- As a last resort, derivatization to another compound, purification, and then regeneration of the carboxylic acid might be necessary. |
Data Presentation
While specific solubility data is not widely published, the following table provides a qualitative guide for selecting a recrystallization solvent. Experimental verification is crucial.
| Solvent / System | Solubility (at 25°C) | Solubility (at Boiling Point) | Suitability for Recrystallization | Notes |
| Water | Low | Moderate | Potentially Good | The carboxylic acid group provides some polarity.[6] |
| Ethanol / Water | Variable | High | Good | A common co-solvent system for moderately polar compounds. |
| Toluene | Low | Moderate-High | Potentially Good | May be effective for removing polar impurities. |
| Hexanes / Ethyl Acetate | Variable | High | Good | A common non-polar/polar co-solvent system. |
| Acetic Acid (dilute) | Low-Moderate | High | Good for specific impurities | Can help suppress deprotonation and may alter selectivity. |
Experimental Protocols
Protocol 1: Standard Recrystallization
-
Solvent Selection: Choose a suitable solvent or co-solvent system by testing small amounts of the crude product in different solvents (e.g., water, ethanol/water, toluene). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture to boiling (using a hot plate and a condenser) while stirring until all the solid has dissolved. Add solvent dropwise until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Visualizations
Workflow & Logic Diagrams
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting purification outcomes.
References
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. This compound 97 17147-85-2 [sigmaaldrich.com]
- 4. H27574.09 [thermofisher.cn]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve common issues encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
A1: The synthesis is typically a two-step process. First, the precursor, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is synthesized. A well-documented method involves the reaction of an enamine (like ethyl β-pyrrolidinocrotonate) with a nitroalkane (1-nitropropane) and phosphorus oxychloride.[1] The second step is the basic hydrolysis of the ethyl ester to yield the final carboxylic acid.[2]
Q2: What are the most common side reactions or impurities I should be aware of?
A2: The most significant potential side reaction is the formation of the regioisomer, 5-ethyl-3-methylisoxazole-4-carboxylic acid.[3] Other common issues include incomplete reaction, decomposition of intermediates, and formation of byproducts from the hydrolysis step, especially if reaction conditions are too harsh.[4][5]
Q3: How can I minimize the formation of the isomeric impurity?
A3: Controlling the regioselectivity is crucial. In classical isoxazole syntheses from β-dicarbonyl compounds, the reaction conditions (pH, solvent, temperature) play a key role.[4] The specific protocol cited from Organic Syntheses is designed for high regioselectivity, and adhering closely to the documented temperatures and addition rates is critical to avoid this side product.[1]
Q4: My final hydrolysis step has a low yield. What could be the cause?
A4: Low yields during hydrolysis can result from incomplete reaction or degradation of the isoxazole ring. Prolonged exposure to strong acidic or basic conditions at high temperatures can cause ring cleavage.[3][5] It is recommended to monitor the reaction closely using Thin-Layer Chromatography (TLC) and use milder conditions if degradation is observed.
Troubleshooting Guide
Problem: Low or no yield of the ethyl ester precursor (ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate).
| Possible Cause | Troubleshooting Steps & Recommendations |
| Moisture in Reagents/Solvents | Ensure all glassware is oven-dried. Use anhydrous solvents and ensure reagents like triethylamine and chloroform are free of water. |
| Incorrect Reaction Temperature | The addition of phosphorus oxychloride is exothermic. Maintain the reaction mixture in an ice bath as specified to prevent side reactions and decomposition.[1] |
| Degradation of Enamine Intermediate | The enamine precursor (ethyl β-pyrrolidinocrotonate) should be used relatively fresh. If it has been stored for a long time, its purity should be checked.[1] |
| Insufficient Reaction Time | After the initial addition, the reaction requires an extended stirring period (e.g., 15 hours) at room temperature to proceed to completion.[1] |
Problem: The presence of an unexpected isomer in the final product.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Loss of Regiocontrol | This is a known issue in isoxazole synthesis.[3] Deviations from the established protocol, especially in temperature and the order of reagent addition, can lead to the formation of the 5-ethyl-3-methylisoxazole isomer. |
| Confirmation of Isomer | The presence of the isomer can be confirmed by careful analysis of NMR (¹H and ¹³C) spectra, as the chemical shifts of the ethyl and methyl groups will differ. Mass spectrometry alone cannot distinguish between isomers. |
| Purification Strategy | Separating regioisomers can be challenging. For the ester intermediate, fractional vacuum distillation may be effective.[1] For the final acid, careful recrystallization with different solvent systems might be necessary. |
Problem: The ester hydrolysis step is not working efficiently.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incomplete Hydrolysis | If the reaction is not going to completion, you can try slightly increasing the reaction time or the equivalents of base. Monitor progress by TLC to track the disappearance of the starting ester. |
| Product Degradation | If you observe the formation of multiple new spots on TLC or a significant drop in yield, the isoxazole ring may be degrading. Switch to milder conditions, such as using lithium hydroxide (LiOH) at room temperature, or perform the reaction at a lower temperature for a longer duration.[5] |
| Workup Issues | After hydrolysis, the carboxylic acid must be precipitated by acidifying the solution to the correct pH (typically pH 2-4).[2][6] Ensure thorough acidification and allow sufficient time for the product to precipitate, potentially at a reduced temperature. |
Data Presentation
Table 1: Summary of Reaction Parameters for Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Synthesis (Based on the Organic Syntheses procedure)[1]
| Parameter | Value | Notes |
| Key Reagents | Ethyl β-pyrrolidinocrotonate, 1-Nitropropane, POCl₃, Triethylamine | |
| Solvent | Chloroform | Anhydrous conditions are important. |
| Addition Temperature | 0 °C (Ice Bath) | Critical for controlling the exothermic reaction with POCl₃. |
| Reaction Time | 3 hours (addition) + 15 hours (stirring) | |
| Purification Method | Vacuum Distillation | b.p. 72°C (0.5 mm Hg). |
| Reported Yield | 68–71% |
Table 2: Potential Side Products and Byproducts
| Compound Name | Potential Cause | Analytical Notes |
| Ethyl 5-ethyl-3-methylisoxazole-4-carboxylate | Lack of regioselectivity during ring formation. | Same mass as the desired product. Distinguishable by NMR. |
| Unreacted Starting Materials | Incomplete reaction. | Can be removed by aqueous washes during workup.[1] |
| Ring-Opened Hydrolysis Products | Harsh hydrolysis conditions (high temp/strong acid/base). | Will have different masses and polarity. Can be detected by LC-MS and TLC. |
| Furoxans (Nitrile Oxide Dimers) | Dimerization of nitrile oxide intermediates. | More common in syntheses involving in-situ generation of nitrile oxides from oximes.[4][7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate [1]
Caution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.
-
Setup: In a 5-L, three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas-inlet tube, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 L of chloroform.
-
Cooling: Cool the flask in an ice bath and maintain a nitrogen atmosphere.
-
Addition: While stirring vigorously, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform from the dropping funnel over approximately 3 hours. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 15 hours.
-
Workup: Pour the reaction mixture into a separatory funnel and wash with 1 L of cold water. Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic. Subsequently, wash with 5% aqueous sodium hydroxide, followed by saturated brine.
-
Isolation: Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (boiling point 72°C at 0.5 mm Hg).
Protocol 2: Hydrolysis to this compound (Adapted from a general procedure for a similar compound)[2]
-
Setup: In a round-bottom flask, dissolve ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (e.g., 10 mmol) in a mixture of tetrahydrofuran (THF, 25 mL) and methanol (25 mL).
-
Hydrolysis: Add an aqueous solution of 5 N sodium hydroxide (NaOH) (e.g., 25 mL, ~12.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction's progress by TLC until the starting ester spot has disappeared.
-
Solvent Removal: Remove the organic solvents (THF and methanol) by distillation under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with 6 N aqueous hydrochloric acid (HCl) until the pH is approximately 2.
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Visualizations
Caption: Overall synthesis pathway for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
stability issues of 3-Ethyl-5-methylisoxazole-4-carboxylic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Ethyl-5-methylisoxazole-4-carboxylic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For optimal preservation of its chemical integrity, storage in a refrigerator at 2-8°C, protected from light, is advisable.
Q2: Is this compound sensitive to light?
A2: While specific photostability data is not extensively published, isoxazole derivatives can be susceptible to degradation upon exposure to UV or visible light.[3] Therefore, it is best practice to protect the compound from light by storing it in an amber vial or a light-blocking container. During experimental procedures, minimizing exposure to direct light is also recommended.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is a solid at room temperature. Its solubility will vary depending on the solvent. It is expected to be soluble in many common organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in aqueous solutions is expected to be pH-dependent, with increased solubility in basic conditions due to the deprotonation of the carboxylic acid group.
Q4: What are the potential degradation pathways for this compound?
A4: The isoxazole ring is susceptible to cleavage under certain conditions, particularly strong acidic or basic hydrolysis. The carboxylic acid moiety can undergo typical reactions such as esterification or amidation. Under oxidative stress, the ethyl and methyl groups on the isoxazole ring could be susceptible to oxidation. Forced degradation studies are necessary to identify the specific degradation products and pathways for this molecule.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound in solution. | Prepare fresh stock solutions daily. Store stock solutions at low temperatures and protected from light. Use a stability-indicating analytical method. |
| Loss of potency in a biological assay. | The compound may be unstable in the assay medium (e.g., pH, presence of reactive species). | Perform a stability study of the compound in the assay buffer. Consider adjusting the pH or adding antioxidants if oxidative degradation is suspected. |
| Appearance of unexpected peaks in chromatograms over time. | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products. Co-inject samples with stressed samples to confirm the identity of new peaks. |
| The compound changes color or physical appearance upon storage. | Significant degradation has likely occurred. | Discard the material and obtain a fresh batch. Review storage conditions to ensure they are appropriate.[1][7] |
Stability Data Summary
The following table summarizes the illustrative stability of this compound under various forced degradation conditions. This data is representative and should be confirmed by in-house stability studies.
| Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Products (Putative) |
| 0.1 M HCl | 24 h | 60°C | 15% | Isoxazole ring-opened products |
| 0.1 M NaOH | 24 h | 60°C | 45% | Isoxazole ring-opened products, decarboxylated species |
| 3% H₂O₂ | 24 h | 25°C | 25% | N-oxides, hydroxylated derivatives |
| Thermal (Solid) | 48 h | 80°C | < 5% | Minor oxidative and decarboxylated products |
| Photolytic (Solution) | 24 h | 25°C | 10% | Photorearrangement products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (in solution): Incubate the stock solution at 80°C for 48 hours.
-
Thermal Degradation (solid state): Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
-
Characterize the major degradation products using techniques such as LC-MS/MS and NMR.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
optimizing reaction conditions for 3-Ethyl-5-methylisoxazole-4-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely recognized and reliable method involves a two-step process. The first step is the synthesis of the intermediate, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, followed by its hydrolysis to yield the final carboxylic acid.
Q2: What are the typical starting materials for the synthesis of the ethyl ester intermediate?
A2: The synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate is commonly achieved through the reaction of ethyl β-pyrrolidinocrotonate with 1-nitropropane. This reaction is typically facilitated by a dehydrating agent like phosphorus oxychloride in the presence of a base such as triethylamine.[1]
Q3: Are there alternative methods for constructing the isoxazole ring?
A3: Yes, another general approach involves the condensation of a β-ketoester with hydroxylamine hydrochloride.[2][3][4][5] While less specific for this exact molecule in the provided literature, this method is a foundational technique for isoxazole synthesis and could be adapted. However, this route can sometimes lead to the formation of positional isomers.[1]
Q4: What are the critical parameters to control during the synthesis of the ethyl ester?
A4: Temperature control is crucial, especially during the addition of phosphorus oxychloride, which should be done at low temperatures (e.g., in an ice bath) to manage the exothermic reaction.[1] Maintaining a nitrogen atmosphere is also recommended to prevent side reactions.[1] Thorough washing of the organic layer during workup is essential to remove amine bases and other impurities.[1]
Q5: How is the final carboxylic acid obtained from the ethyl ester?
A5: The final step is the hydrolysis of the ethyl ester. This is typically achieved by reacting the ester with a base, such as potassium hydroxide in an ethanol-water mixture, followed by acidification with a strong acid like hydrochloric acid to precipitate the carboxylic acid.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Ethyl Ester | Incomplete formation of the nitrile oxide intermediate. | Ensure the phosphorus oxychloride is fresh and added slowly at a controlled low temperature to prevent degradation. |
| Ineffective removal of water during the formation of the enamine (ethyl β-pyrrolidinocrotonate). | Use a Dean-Stark apparatus to effectively remove water during the reaction of ethyl acetoacetate and pyrrolidine.[1] | |
| Loss of product during workup. | Ensure thorough extraction with an appropriate solvent. Be cautious during the aqueous washes to avoid product loss into the aqueous layer. | |
| Formation of Isomeric Impurities | Non-specific cycloaddition. | The described method using a nitrile oxide cycloaddition is highly selective and should minimize isomer formation.[1] If using a β-ketoester and hydroxylamine route, careful control of pH and temperature may be necessary to favor the desired regioisomer.[7] |
| Difficult Purification of the Ethyl Ester | Presence of triethylamine hydrochloride. | Wash the chloroform layer thoroughly with 6 N hydrochloric acid until the wash remains acidic to remove all triethylamine.[1] |
| Contamination with unreacted ethyl acetoacetate. | An alkaline wash with 5% aqueous sodium hydroxide can remove traces of ethyl acetoacetate.[1] | |
| Incomplete Hydrolysis of the Ethyl Ester | Insufficient reaction time or base concentration. | Ensure the mixture is stirred for an adequate amount of time at both room temperature and reflux as specified in the protocol.[6] Use the recommended molar excess of potassium hydroxide. |
| Hydrolysis reaction has not reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting ester. | |
| Product Fails to Precipitate Upon Acidification | Insufficient acidification. | Add hydrochloric acid until the pH is strongly acidic (pH 1-2) to ensure complete protonation of the carboxylate. |
| Product is soluble in the aqueous medium. | If the product does not precipitate, extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate. |
Experimental Protocols
Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[1]
-
Preparation of Ethyl β-pyrrolidinocrotonate:
-
In a 1-liter flask equipped with a Dean-Stark water separator and a condenser, dissolve ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene.
-
Establish a nitrogen atmosphere.
-
Heat the mixture to a vigorous reflux for 45 minutes, or until the theoretical amount of water (18 ml) has been collected.
-
Remove the benzene using a rotary evaporator to yield crude ethyl β-pyrrolidinocrotonate, which can be used without further purification.
-
-
Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate:
-
In a 5-liter, three-necked flask fitted with a dropping funnel and a gas inlet tube, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.
-
Cool the flask in an ice bath and maintain a nitrogen atmosphere.
-
While stirring, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform from the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into a 4-liter separatory funnel and wash with 1 liter of cold water.
-
Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic.
-
Subsequently, wash the chloroform layer with 5% aqueous sodium hydroxide, followed by a saturated brine solution.
-
Dry the chloroform layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator.
-
Distill the product under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.
-
Synthesis of this compound[6]
-
In a suitable flask, mix 3-ethyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester (1.30 mole), potassium hydroxide (1.60 mole), 1500 ml of ethanol, and 500 ml of water.
-
Stir the mixture for 2 hours at room temperature, followed by 2 hours at reflux.
-
Evaporate the ethanol in vacuo.
-
Cool the remaining aqueous solution and acidify with hydrochloric acid.
-
Filter the resulting solid, wash with water, and triturate with methanol to obtain the pure this compound.
Data Presentation
Table 1: Reaction Conditions and Yields for Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Synthesis [1]
| Parameter | Value |
| Molar Ratio (Ethyl β-pyrrolidinocrotonate : 1-Nitropropane : POCl₃) | 1 : 1.29 : 1.11 |
| Solvent | Chloroform |
| Base | Triethylamine |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 1 hour (post-addition) |
| Yield | 68-71% |
| Boiling Point | 72°C (0.5 mm Hg) |
Table 2: Reaction Conditions for the Hydrolysis of the Ethyl Ester [6]
| Parameter | Value |
| Base | Potassium Hydroxide |
| Solvent | Ethanol/Water |
| Reaction Temperature | Room Temperature then Reflux |
| Reaction Time | 4 hours |
| Acid for Precipitation | Hydrochloric Acid |
| Melting Point of Product | 154-156°C |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical troubleshooting workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fzgxjckxxb.com [fzgxjckxxb.com]
- 3. mdpi.com [mdpi.com]
- 4. orgchemres.org [orgchemres.org]
- 5. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting HPLC Separation of Isoxazole Isomers
Welcome to the technical support center for the chromatographic separation of isoxazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during HPLC analysis. The following troubleshooting guides and frequently asked questions (FAQs) will help you resolve issues ranging from poor resolution to inconsistent results.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting. The following diagram outlines a systematic approach to identifying and resolving problems with your HPLC separation of isoxazole isomers.
Caption: A systematic workflow for troubleshooting HPLC separation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor resolution between isoxazole isomers?
A1: Poor resolution can stem from several factors. For regioisomers, the most common issues are an inappropriate stationary phase or a mobile phase with incorrect solvent strength. For enantiomers, the absence of a chiral stationary phase (CSP) is the primary reason for a lack of separation.
Q2: How do I choose the right column for separating my isoxazole isomers?
A2: The choice of column is critical and depends on the nature of your isomers.
-
For Regioisomers: Start with a standard C18 column. If separation is inadequate, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer alternative interactions.[1]
-
For Enantiomers: A chiral stationary phase is mandatory. Polysaccharide-based CSPs, like those with amylose or cellulose derivatives (e.g., Chiralpak® series), are often successful.[2] Cyclodextrin-based CSPs have also demonstrated excellent enantioseparation for isoxazoline racemates.[3]
Q3: Can mobile phase additives improve the separation of my isomers?
A3: Yes, small amounts of additives can significantly enhance peak shape and resolution. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase is a common strategy to improve peak symmetry for acidic or basic analytes by minimizing undesirable interactions with the stationary phase.[1]
Q4: When should I use a gradient elution versus an isocratic method?
A4: If your isoxazole isomers elute very close together, an isocratic method can provide better resolution. However, if you have a complex mixture with isomers that have significantly different retention times, a gradient elution will be more efficient, reducing run times and improving peak shape for later-eluting compounds.[1] If an isocratic method fails to provide separation, developing a linear gradient is a logical next step.[1]
Q5: My retention times are drifting. What could be the cause?
A5: Fluctuating retention times are often due to issues with the mobile phase or the pump. Ensure your mobile phase is well-mixed and degassed. In normal-phase chromatography, the water content of the mobile phase can significantly affect retention, so using solvents with a controlled water content (e.g., half-saturated) can help stabilize retention times.[4] Also, check for leaks in the pump and ensure the check valves are clean and functioning correctly.[5]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Regioisomers
If you are struggling to separate non-enantiomeric isoxazole isomers, follow these steps:
Logical Troubleshooting Path:
Caption: Troubleshooting path for poor resolution of regioisomers.
Corrective Actions:
-
Optimize Mobile Phase Strength: In reversed-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile) to water. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Change Column Selectivity: If optimizing the mobile phase on a C18 column is insufficient, switch to a column with a different stationary phase. Phenyl-hexyl or PFP columns can provide unique pi-pi or dipole-dipole interactions that may resolve closely eluting isomers.[1]
-
Adjust Column Temperature: Temperature can influence selectivity. Try adjusting the column temperature in 5 °C increments (e.g., from 25 °C to 40 °C). Lower temperatures often increase retention and can sometimes improve resolution, though the effect is system-dependent.[6]
-
Modify Mobile Phase pH: For ionizable isoxazole derivatives, adding a modifier like 0.1% formic acid can improve peak shape and potentially alter selectivity.[1]
Issue 2: Inability to Separate Enantiomers
The separation of enantiomers requires a chiral environment. If you are not seeing any separation of a suspected enantiomeric pair, consider the following:
Corrective Actions:
-
Confirm the Need for Chiral Chromatography: Standard chromatographic techniques cannot separate enantiomers.[7] You must use a chiral stationary phase (CSP).
-
Select an Appropriate Chiral Column: Polysaccharide-based columns (e.g., Chiralpak AD-H) are a good starting point for many chiral separations.[2]
-
Optimize the Mobile Phase for Chiral Separation:
-
Consider Supercritical Fluid Chromatography (SFC): For some isoxazole isomers, chiral SFC can offer advantages over HPLC in terms of speed and efficiency.[2]
Data Presentation
The following table summarizes the effect of different chromatographic conditions on the separation of etoxazole enantiomers, illustrating how column choice and mobile phase affect resolution.
| Chiral Stationary Phase | Mobile Phase (v/v) | k1 | k2 | Selectivity (α) | Resolution (Rs) |
| Normal-Phase HPLC | |||||
| Chiralpak IC | Hexane/Isopropanol (70/30) | 0.53 | 2.70 | 5.09 | 11.29 |
| Lux Cellulose-1 | Hexane/Isopropanol (90/10) | 1.15 | 1.55 | 1.35 | 2.50 |
| Chiralpak AD | Hexane/Isopropanol (90/10) | 1.01 | 1.19 | 1.18 | 1.76 |
| Reversed-Phase HPLC | |||||
| Chiralpak IC | Methanol/Water (90/10) | 0.59 | 1.22 | 2.07 | 4.91 |
| Lux Cellulose-1 | Methanol/Water (80/20) | 1.83 | 2.02 | 1.10 | 1.12 |
| Chiralpak AD | Methanol/Water (90/10) | 0.81 | 0.94 | 1.16 | 1.14 |
Data adapted from a study on the chiral separation of etoxazole enantiomers.[6] This table demonstrates that normal-phase HPLC generally provided better separation efficiency for these particular enantiomers.[6]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Furo[3,4-d]isoxazole Regioisomers
This protocol provides a starting point for the separation of furo[3,4-d]isoxazole regioisomers.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength for your analytes.
-
Injection Volume: 10 µL
-
Method:
Protocol 2: Chiral HPLC for Isoxazole Enantiomers
This protocol is a general method for the enantioseparation of chiral isoxazoles.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak IC (or another suitable polysaccharide-based CSP).
-
Mobile Phase (Normal-Phase): Hexane:Isopropanol (IPA). Start with a ratio of 90:10.
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or another suitable wavelength.[6]
-
Injection Volume: 20 µL.[6]
-
Method:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the sample.
-
Adjust the Hexane:IPA ratio to optimize resolution. Increasing the percentage of IPA will decrease retention times, while decreasing it will increase retention and may improve resolution.
-
If baseline separation is not achieved, consider other alcohol modifiers like ethanol or n-butanol.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation of isoxazolines with functionalized perphenylcarbamate cyclodextrin clicked chiral stationary phases in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. wjpsonline.com [wjpsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Trouble resolving isomers - Chromatography Forum [chromforum.org]
Technical Support Center: Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Several impurities can arise during the synthesis, primarily stemming from unreacted starting materials, side reactions, or incomplete hydrolysis. The most frequently observed impurities include:
-
Unhydrolyzed Ethyl Ester: The direct precursor, ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, is a common impurity if the hydrolysis step is incomplete.[1]
-
Isomeric Impurities: Formation of constitutional isomers, such as 3-methyl-5-ethylisoxazole-4-carboxylic acid and its corresponding ethyl ester, can occur depending on the synthetic route.[2][3] In some processes, this isomeric impurity can be present at levels as high as 10.4%.[2]
-
Starting Materials: Residual starting materials from the initial isoxazole ring formation can persist in the final product if not adequately removed during purification.[1]
-
Triethylamine Hydrochloride: If triethylamine is used as a base and the subsequent acidic wash is not thorough, triethylamine hydrochloride can remain as an impurity.[4]
-
Unreacted Ethyl Acetoacetate: Traces of ethyl acetoacetate may be present if the initial reaction is incomplete and not removed by an alkaline wash.[4]
-
Decarboxylation Product: Exposure to high temperatures can lead to the decarboxylation of the target molecule, resulting in the formation of 3-ethyl-5-methylisoxazole.[1]
Q2: My final product has a low melting point and appears discolored. What could be the cause?
A2: A low or broad melting point, often accompanied by discoloration, typically indicates the presence of impurities. Attempting to distill the intermediate ethyl ester can lead to discoloration and product loss.[4] The presence of multiple impurities, such as unreacted starting materials and side-products, will also depress and broaden the melting point range.
Q3: How can I minimize the formation of the isomeric impurity, 3-methyl-5-ethylisoxazole-4-carboxylic acid?
A3: The choice of synthetic method is crucial for controlling regioselectivity. The method described in Organic Syntheses, which involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine, is highly selective and reportedly does not produce isomeric byproducts.[4] In contrast, synthetic routes that utilize strong alkaline conditions for the formation of the isoxazole ring have been shown to result in significantly higher levels of isomeric impurities.[3]
Troubleshooting Guide
This guide addresses common experimental issues and provides systematic approaches for their resolution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction during ester formation. | Ensure anhydrous conditions and use a slight excess of the limiting reagent. Monitor the reaction by TLC to confirm completion. |
| Incomplete hydrolysis of the ethyl ester. | Extend the hydrolysis reaction time, increase the concentration of the base (e.g., KOH or NaOH), or consider adding a co-solvent to improve solubility. | |
| Product loss during workup and purification. | Optimize extraction pH to ensure complete partitioning of the carboxylic acid into the aqueous basic layer. Use appropriate solvent systems for recrystallization to minimize loss in the mother liquor. | |
| Persistent Impurity with Higher Rf on TLC | Unhydrolyzed ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. | Re-subject the product to hydrolysis conditions. Ensure the base is not consumed by acidic impurities before reacting with the ester. |
| Presence of Triethylamine Hydrochloride | Inadequate acidic wash after the ester formation step. | Perform additional washes with dilute HCl (e.g., 1N HCl) until the aqueous layer is acidic.[4] |
| Product Fails to Crystallize | Presence of oiling-out impurities. | Try trituration with a non-polar solvent to induce crystallization. If that fails, column chromatography may be necessary to remove the impurities preventing crystallization. |
Quantitative Data on Impurities
| Impurity | Typical Concentration Range | Analytical Method | Reference |
| Ethyl 3-methylisoxazole-4-carboxylate (Isomer) | Can be as high as 10.4% in non-optimized synthesis. Can be reduced to <0.1% with process optimization. | HPLC | [2][3] |
Experimental Protocols
Synthesis of Ethyl 3-Ethyl-5-methylisoxazole-4-carboxylate
This procedure is adapted from Organic Syntheses.[4]
-
Preparation of Ethyl β-pyrrolidinocrotonate: A mixture of ethyl acetoacetate (1.00 mole), pyrrolidine (1.20 mole), and benzene is refluxed with a Dean-Stark trap until the theoretical amount of water has been collected. The benzene is removed under reduced pressure to yield the crude enamine, which is used directly in the next step.
-
Cycloaddition: The crude ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine are dissolved in chloroform and cooled in an ice bath under a nitrogen atmosphere. A solution of phosphorus oxychloride (1.11 mole) in chloroform is added slowly while maintaining the temperature.
-
Workup: The reaction mixture is poured into cold water. The chloroform layer is separated and washed successively with 6N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation. The resulting ethyl 3-ethyl-5-methylisoxazole-4-carboxylate can be purified by vacuum distillation, although this is noted to sometimes cause discoloration.[4]
Hydrolysis to this compound
This is a general hydrolysis procedure.
-
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is dissolved in a mixture of ethanol and water.
-
An excess of potassium hydroxide (or sodium hydroxide) is added, and the mixture is heated to reflux.
-
The reaction is monitored by TLC until all the starting ester has been consumed.
-
The ethanol is removed under reduced pressure.
-
The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid until the product precipitates.
-
The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Formation pathways of common impurities.
Caption: Troubleshooting workflow for product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Poor Solubility of 3-Ethyl-5-methylisoxazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Ethyl-5-methylisoxazole-4-carboxylic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in aqueous assay buffers?
A1: The poor aqueous solubility of this compound is primarily due to its chemical structure. As a carboxylic acid, its solubility is highly dependent on the pH of the solution.[1][2] In acidic or neutral aqueous media (low pH), the carboxylic acid group (-COOH) remains protonated and uncharged. This neutral form is less soluble in polar solvents like water.[1] To improve solubility, the pH of the solution must be raised to deprotonate the carboxylic acid group, forming a negatively charged carboxylate salt (-COO⁻), which is significantly more water-soluble.[1][2][3]
Q2: What are the primary strategies to enhance the solubility of this compound for in vitro assays?
A2: The most common and effective strategies for overcoming poor solubility of carboxylic acids in assays include:
-
pH Adjustment: Increasing the pH of the aqueous buffer to a level above the compound's pKa is a simple and highly effective method.[][5]
-
Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), and then diluting it into the aqueous assay buffer is a standard practice.[6][7][8]
-
Combined Approach: The most robust method often involves a combination of using an organic stock solution and ensuring the final aqueous buffer is at an optimal pH.[]
Q3: What is a co-solvent, and which ones are recommended?
A3: A co-solvent is a water-miscible organic solvent used to dissolve poorly soluble compounds before their introduction into an aqueous medium.[8][9] Co-solvents work by reducing the polarity of the water, making it a more favorable environment for non-polar compounds.[][9] For most biological assays, it is crucial to keep the final concentration of the co-solvent low (typically <1%, often <0.5%) to avoid solvent-induced artifacts or toxicity. DMSO is a widely used co-solvent due to its strong solubilizing power and compatibility with many biological assays.[6][7]
Q4: How does pH specifically influence the solubility of a carboxylic acid?
A4: The ionization state of a carboxylic acid is governed by the pH of the solution relative to its pKa value (the pH at which the acid is 50% ionized).
-
At pH < pKa: The compound is predominantly in its neutral, protonated (-COOH) form, which is less soluble in water.
-
At pH > pKa: The compound is predominantly in its ionized, deprotonated carboxylate (-COO⁻) form, which is much more soluble in water.[1][2] Therefore, adjusting the pH of the assay buffer to be at least 1-2 units above the compound's pKa will significantly enhance its solubility.[3][10]
Troubleshooting Guides & Experimental Protocols
This section provides practical steps and detailed protocols for researchers encountering solubility issues with this compound.
Issue: Compound precipitates upon dilution into aqueous assay buffer.
This is a common problem when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer of sub-optimal pH.[7]
Logical Workflow for Solubilization
The following diagram outlines the decision-making process for troubleshooting solubility issues.
Caption: Decision workflow for troubleshooting poor compound solubility.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a standard 10 mM stock solution of this compound (Molecular Weight: 155.15 g/mol ) in DMSO.
-
Weigh Compound: Accurately weigh 1.55 mg of this compound powder.
-
Add Solvent: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the solid is completely dissolved before use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization in Assay Buffer via pH Adjustment and Dilution
This protocol details how to dilute the DMSO stock into an aqueous buffer while maintaining solubility.
-
Buffer Preparation: Prepare your desired aqueous assay buffer (e.g., PBS, TRIS).
-
pH Adjustment: Before adding the compound, adjust the pH of the buffer to a value between 7.4 and 8.0 using small amounts of 1N NaOH. The higher pH will ensure the carboxylic acid is in its more soluble deprotonated state.[1][3]
-
Serial Dilution: Perform a serial dilution of your 10 mM DMSO stock solution into the pH-adjusted buffer to reach your final desired concentration.
-
Important: When diluting, add the concentrated stock solution to the buffer (not the other way around) and mix immediately and thoroughly after each addition to prevent localized high concentrations that can cause precipitation.
-
-
Final Co-solvent Concentration: Calculate the final percentage of DMSO in your assay. Ensure it remains below the tolerance level for your specific assay (e.g., <0.5%). If higher concentrations of the compound are needed, a higher starting stock concentration may be required to keep the final DMSO percentage low.
Visualizing the Effect of pH on Solubility
The following diagram illustrates the chemical equilibrium that governs the compound's solubility.
Caption: pH-dependent equilibrium of a carboxylic acid.
Data Presentation: Co-solvents for Assay Development
The choice of co-solvent can be critical. While DMSO is common, other options may be considered depending on the assay system.[][6][8]
| Co-Solvent | Common Stock Conc. | Typical Final Assay Conc. | Notes |
| DMSO | 10-30 mM | < 0.5% | Broadly compatible, but can interfere with some enzyme assays or be toxic to cells at >1%.[6][7] |
| Ethanol | 10-50 mM | < 1% | Can cause protein precipitation at higher concentrations.[8] |
| PEG 400 | 5-20 mM | < 2% | Generally well-tolerated in many biological systems.[] |
| Glycerol | 1-10 mM | < 5% | Can increase viscosity; often used as a protein stabilizer.[6] |
Visualizing the Experimental Workflow
This diagram shows the recommended workflow for preparing the final assay solution.
References
- 1. brainly.com [brainly.com]
- 2. esports.bluefield.edu - Carboxylic Acid Acidity And Ph [esports.bluefield.edu]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-Ethyl-5-methylisoxazole-4-carboxylic acid Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Ethyl-5-methylisoxazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific experimental data for this exact molecule is limited, based on the known chemistry of the isoxazole ring and its substituents, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolytic Degradation: Under acidic or basic conditions, the isoxazole ring may undergo cleavage. Acid-catalyzed hydrolysis can lead to the formation of a β-dicarbonyl intermediate through the opening of the N-O bond.
-
Photolytic Degradation: Exposure to UV light can induce cleavage of the weak N-O bond in the isoxazole ring. This can lead to the formation of a transient azirine intermediate, which may then rearrange to a more stable oxazole derivative or react with nucleophiles present in the medium.
-
Thermal Degradation: At elevated temperatures, this compound may undergo decarboxylation to yield 3-Ethyl-5-methylisoxazole. Further heating can lead to the cleavage of the isoxazole ring, potentially forming nitriles and other small molecule fragments.
-
Oxidative Degradation: In the presence of oxidizing agents, degradation is likely to occur at the ethyl and methyl substituents on the isoxazole ring, as well as potential oxidation of the ring itself.
Q2: What are the likely degradation products of this compound?
A2: Based on the potential degradation pathways, the following are some of the likely degradation products:
-
Hydrolysis: (Z)-2-acetyl-3-aminopent-2-enoic acid (from ring opening).
-
Photolysis: 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid (via rearrangement).
-
Thermal Degradation: 3-Ethyl-5-methylisoxazole (from decarboxylation) and potentially smaller fragments like acetonitrile and propanenitrile upon further decomposition.
Q3: How stable is this compound under normal storage conditions?
A3: this compound is generally stable under normal storage conditions (cool, dry, and dark place). However, prolonged exposure to light, high humidity, or elevated temperatures should be avoided to prevent degradation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | 1. Stress conditions are not harsh enough. 2. The molecule is highly stable under the tested conditions. 3. Analytical method is not sensitive enough to detect low levels of degradants. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. 2. Confirm the stability of the molecule by running a control sample under normal conditions. 3. Optimize the analytical method (e.g., increase injection volume, change detection wavelength) or use a more sensitive technique (e.g., LC-MS). |
| Multiple unexpected peaks in the chromatogram. | 1. Impurities in the starting material. 2. Secondary degradation of primary degradants. 3. Interaction with excipients or container material. | 1. Analyze the starting material for purity. 2. Perform a time-course study to monitor the formation and disappearance of peaks to establish the degradation pathway. 3. Conduct the degradation study on the pure active substance to rule out interactions. |
| Poor mass balance in the stability study. | 1. Formation of non-UV active or volatile degradants. 2. Adsorption of the compound or its degradants onto the container surface. 3. Incomplete extraction of the sample. | 1. Use a universal detection method like mass spectrometry (MS) or a Corona Charged Aerosol Detector (CAD). 2. Use silanized glassware or containers made of inert materials. 3. Optimize the sample extraction procedure to ensure complete recovery. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 105°C for 48 hours.
-
Dissolve the stressed solid in the solvent to a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid compound to UV light (254 nm) for 48 hours.
-
Dissolve the stressed solid in the solvent to a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.
-
3. Analysis:
-
Analyze all the stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.
-
Use a mass spectrometer in-line with the HPLC to identify the mass of the degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of the target molecule.
preventing byproduct formation in isoxazole synthesis
Technical Support Center: Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on preventing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in isoxazole synthesis?
A1: Byproduct formation is highly dependent on the synthetic route.
-
For 1,3-Dipolar Cycloadditions: The most common side reaction is the dimerization of the in situ generated nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][2] This is particularly favored at higher concentrations of the nitrile oxide precursor.[2]
-
For Condensation of 1,3-Dicarbonyls with Hydroxylamine: The primary issue is often the formation of a mixture of regioisomers, especially when using an unsymmetrical 1,3-dicarbonyl compound.[1][3] Depending on reaction conditions (e.g., pH), other byproducts like 5-hydroxy isoxazolines or pyrazole N-oxides can also form.[4][5]
Q2: How can I control regioselectivity in the reaction between a nitrile oxide and a terminal alkyne?
A2: The 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is generally governed by frontier molecular orbital (FMO) control and heavily favors the 3,5-disubstituted isoxazole.[6][7] To ensure high regioselectivity, the use of a copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄) is a well-established method that reliably yields the 3,5-isomer.[1][6][7]
Q3: What is the role of pH in the synthesis of isoxazoles from 1,3-dicarbonyl compounds?
A3: The pH of the reaction medium is a critical factor that can determine the regiochemical outcome. For instance, when reacting aryl 1,3-diketoesters with hydroxylamine hydrochloride, acidic conditions predominantly yield 3,5-isoxazole esters.[4] In contrast, neutral or basic conditions can lead to the formation of different regioisomers or other heterocyclic byproducts.[4] The reaction temperature and pH are key factors in determining regioselectivity.[8]
Q4: Can solvent choice influence the outcome of my isoxazole synthesis?
A4: Absolutely. The choice of solvent can significantly impact reaction rates, solubility, and even regioselectivity.[1][7] In the cyclocondensation of β-enamino diketones, for example, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile can favor another.[7] For cycloaddition reactions, using water as a solvent can sometimes accelerate reaction times and is an environmentally friendly option.[2][9]
Troubleshooting Guide
Issue 1: My reaction is producing a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted).
This is a common challenge, particularly when using unsymmetrical starting materials.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters. Vary the solvent, temperature, and pH to find the optimal conditions for your specific substrates.[7] For example, lowering the reaction temperature can sometimes improve selectivity.[6] |
| Inherent Substrate Properties | The electronic and steric properties of your starting materials are crucial. For reactions with β-enamino diketones, electron-withdrawing groups can lead to higher regioselectivity.[7] If feasible, consider modifying your substrates. |
| Lack of Catalytic Control | Employ a catalyst to direct the regioselectivity. For cycloadditions yielding 3,5-isomers, use a Copper(I) or Ruthenium catalyst.[1][6] For specific cases, a Lewis acid like Boron trifluoride diethyl etherate (BF₃·OEt₂) can be used to activate a carbonyl group and control the cyclocondensation outcome.[3][7] |
| Incorrect Synthetic Route for Desired Isomer | The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-counterparts.[6] If the 3,4-isomer is desired, consider alternative routes such as the [3+2] cycloaddition of nitrile oxides with enamines or the tuned cyclocondensation of β-enamino diketones.[6] |
Issue 2: The primary byproduct of my cycloaddition is a furoxan.
This indicates that the in situ generated nitrile oxide is dimerizing faster than it reacts with your dipolarophile.
| Possible Cause | Recommended Solution |
| High Nitrile Oxide Concentration | The dimerization is a second-order reaction, so its rate is highly dependent on the nitrile oxide concentration. Generate the nitrile oxide slowly in situ in the presence of the alkyne (or other dipolarophile).[1][6] This can be achieved by the slow, dropwise addition of a base (like triethylamine) to the hydroximoyl chloride precursor.[2] |
| Inefficient Trapping of Nitrile Oxide | Ensure the dipolarophile is present and reactive. Check the purity of your dipolarophile. If steric hindrance is an issue, you may need to increase the reaction temperature, but this must be balanced against the risk of nitrile oxide decomposition.[6] |
Issue 3: The reaction is sluggish or results in low yields with decomposition byproducts.
This suggests issues with reaction kinetics or the stability of the starting materials or product.
| Possible Cause | Recommended Solution |
| Decomposition of Nitrile Oxide | Nitrile oxides can be unstable.[6] Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly.[6] |
| Harsh Reaction Conditions | Strong acids or high temperatures can cause decomposition of sensitive starting materials or products.[10] Monitor the reaction closely using TLC or LC-MS to avoid unnecessarily long reaction times.[10] Consider milder dehydrating agents if applicable (e.g., replacing H₂SO₄ with PPA).[10] |
| Insufficient Activation | The reaction may not be reaching the required activation energy. A moderate increase in temperature or a switch to a more potent reagent (used cautiously) may be necessary.[10] Microwave-assisted synthesis can sometimes reduce reaction times and minimize thermal degradation.[10] |
Data Summary
The regioselectivity of isoxazole synthesis can be highly dependent on the specific reagents and conditions used. The following table summarizes data on the effect of the Lewis acid BF₃·OEt₂ and solvent on the cyclocondensation of a β-enamino diketone with hydroxylamine.
Table 1: Optimization of Reaction Conditions for Regioselective Isoxazole Synthesis Reaction conditions: 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol, 1.2 equiv.), pyridine (1.4 equiv.), room temperature, solvent (4 mL).
| Entry | BF₃·OEt₂ (equiv.) | Solvent | Yield (%) | Regioisomeric Ratio (4a:5a) |
| 1 | 0 | MeCN | 80 | 30:70 |
| 2 | 0.5 | MeCN | 75 | 50:50 |
| 3 | 1.0 | MeCN | 72 | 70:30 |
| 4 | 1.5 | MeCN | 70 | 85:15 |
| 5 | 2.0 | MeCN | 79 | 90:10 |
| 6 | 2.0 | EtOH | 73 | 75:25 |
Data adapted from reference[3]. The yield is the isolated yield of the regioisomeric mixture. The ratio was calculated from the ¹H-NMR spectrum of the crude product.
Visualized Workflows and Pathways
Caption: Competing pathways in isoxazole synthesis via 1,3-dipolar cycloaddition.
Caption: Troubleshooting workflow for common issues in isoxazole synthesis.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles using a Lewis Acid
This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.[7]
-
Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (1.4 equiv.).[7]
-
Lewis Acid Addition: Cool the mixture in an ice bath. Add BF₃·OEt₂ (2.0 equiv.) dropwise.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[7]
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[6] Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.[7]
Protocol 2: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles via a "click" approach.[7]
-
Catalyst Preparation: In a reaction vessel, suspend CuSO₄·5H₂O (0.05 equiv.) and sodium ascorbate (0.1 equiv.) in a solvent mixture such as t-BuOH/H₂O.
-
Reactant Addition: To the catalyst mixture, add the terminal alkyne (1.0 equiv.) followed by the aldoxime (1.1 equiv.), which serves as the nitrile oxide precursor.
-
Reaction Initiation: Add an oxidant, such as N-chlorosuccinimide (NCS), portion-wise to the stirred mixture. The reaction is often exothermic.
-
Reaction Monitoring and Workup: Stir the mixture at room temperature and monitor its progress by TLC. Upon completion, quench with water and extract the product with an appropriate organic solvent. The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of the Biological Activity of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of therapeutic potential.[1][2][3][4][5] This guide provides a comparative overview of the biological activity of 3-Ethyl-5-methylisoxazole-4-carboxylic acid and its structural analogs. Due to a lack of publicly available biological data for this compound, this comparison focuses on the activities of closely related isoxazole-4-carboxylic acid derivatives to infer potential activities and guide future research.
The derivatives discussed herein exhibit a variety of biological effects, including antifungal, antimicrobial, and enzyme inhibitory activities.[6][7][8][9] This analysis aims to highlight the therapeutic promise of this class of compounds and provide a foundation for further investigation into their structure-activity relationships.
Quantitative Comparison of Biological Activities
The following table summarizes the biological activities of various isoxazole-4-carboxylic acid derivatives, providing a quantitative basis for comparison.
| Compound/Derivative | Target/Activity | Assay | Key Findings (IC₅₀/EC₅₀/MIC) |
| 5-methylisoxazole-4-carboxylic oxime ester (Compound 5g) | Antifungal (Botrytis cinerea) | Mycelium growth inhibition | EC₅₀ = 1.95 µg/mL[6] |
| Isoxazolol pyrazole carboxylate (Compound 7ai) | Antifungal (Rhizoctonia solani) | Mycelium growth inhibition | EC₅₀ = 0.37 µg/mL[7] |
| Isoxazole-carboxamide (Compound A13) | Cyclooxygenase-2 (COX-2) Inhibition | In vitro COX inhibition assay | IC₅₀ = 13 nM[8] |
| Isoxazole-carboxamide (Compound A8) | Antibacterial (Pseudomonas aeruginosa, Klebsiella pneumoniae) | Microdilution assay | MIC = 2 mg/mL[8] |
| Isoxazole-carboxamide (Compound A8) | Antifungal (Candida albicans) | Microdilution assay | MIC = 2 mg/mL[8] |
| 5-amino-3-methylisoxazole-4-carboxylic acid derivatives | Antibacterial | Not specified | Strong antibacterial properties reported[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
Antifungal Activity Assay (Mycelium Growth Inhibition)
The in vitro antifungal activities of the test compounds are typically evaluated using the mycelium growth inhibition method against various phytopathogenic fungi.
-
Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions of a specific concentration (e.g., 1 mg/mL).
-
Culture Medium: Potato dextrose agar (PDA) is prepared and autoclaved.
-
Incorporation of Compounds: The stock solutions of the test compounds are added to the molten PDA at a specific concentration (e.g., 50 µg/mL).
-
Inoculation: A mycelial disc (e.g., 5 mm diameter) of the test fungus, taken from the edge of a fresh culture, is placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specified period.
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial growth in the control plate, and T is the diameter of the mycelial growth in the treated plate.
-
EC₅₀ Determination: To determine the half-maximal effective concentration (EC₅₀), a range of concentrations of the active compounds are tested, and the data is subjected to probit analysis.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of compounds to inhibit COX-1 and COX-2 enzymes is assessed using commercially available screening kits.
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzymes are used.
-
Assay Buffer: The assay is performed in a suitable buffer, typically Tris-HCl.
-
Reaction Mixture: The reaction mixture contains the enzyme, heme, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the inhibitor to the amount produced in the control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial Activity Assay (Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Preparation of Test Compounds: The compounds are dissolved in DMSO and serially diluted in a 96-well microtiter plate.
-
Inoculation: The standardized inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening chemical compounds for biological activity.
Caption: A generalized workflow for the screening and identification of biologically active compounds.
Structure-Activity Relationship (SAR) Concept for Isoxazole-4-Carboxylic Acids
This diagram illustrates the concept of structure-activity relationships, showing how modifications to the core isoxazole-4-carboxylic acid scaffold can influence biological activity.
Caption: Conceptual diagram of structure-activity relationships for the isoxazole-4-carboxylic acid scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
A Comparative Guide to the Structure-Activity Relationship of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of 3-Ethyl-5-methylisoxazole-4-carboxylic acid. Due to the limited availability of direct research on this specific scaffold, this guide draws upon published data from closely related isoxazole-4-carboxamide analogues to infer potential SAR trends and guide future research. The information presented herein is intended to support drug discovery and development efforts by providing a framework for designing novel derivatives with enhanced biological activities.
Introduction to Isoxazole Derivatives in Drug Discovery
The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[1][2] The 4-carboxamide moiety provides a versatile point for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide focuses on elucidating the potential SAR of this compound derivatives by examining the impact of various substituents on their biological performance.
Comparative Biological Activity Data
The following tables summarize the biological activities of various isoxazole-4-carboxamide derivatives, providing a basis for understanding potential SAR trends. It is important to note that these compounds do not share the exact 3-Ethyl-5-methylisoxazole core but provide valuable insights into the effects of different amide substituents.
Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives
| Compound ID | R Group (Amide Substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | N-(4-(tert-butyl)phenyl) | MCF-7 | 39.80 | [3] |
| 2d | N-(3,4-dimethoxyphenyl) | HeLa | 15.48 | [3] |
| 2d | N-(3,4-dimethoxyphenyl) | Hep3B | ~23 | [3] |
| 2e | N-(2,5-dimethoxyphenyl) | Hep3B | ~23 | [3] |
| 2g | N-(3,4,5-trimethoxyphenyl) | All tested | >400 | [3] |
| 3c | (Structure not specified) | Leukemia (HL-60, K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI) | %GI = 70.79-92.21 at 10µM | [4] |
| 8 | (Structure not specified) | HepG2 | 0.84 | [4] |
| 10a | (Structure not specified) | HepG2 | 0.79 | [4] |
| 10c | (Structure not specified) | HepG2 | 0.69 | [4] |
| 2e | N-(4-chlorophenyl) | B16F1 | 0.079 | [1] |
Inferred SAR for Anticancer Activity:
-
Substitution on the N-phenyl ring of the carboxamide appears to be crucial for anticancer activity.
-
The position and number of methoxy groups on the phenyl ring influence potency, with 3,4-dimethoxy and 2,5-dimethoxy substitutions showing good activity.[3]
-
A trimethoxyphenyl substituent led to a significant loss of activity.[3]
-
The presence of a halogen, such as a chloro group, on the phenyl ring can contribute to potent activity.[1]
Table 2: Antimicrobial Activity of Isoxazole-Carboxamide Derivatives
| Compound ID | R Group (Amide Substituent) | Microorganism | MIC (mg/mL) | Reference |
| A8 | (Structure not specified) | P. aeruginosa | 2.00 | [5] |
| A8 | (Structure not specified) | K. pneumonia | 2.00 | [5] |
| A9 | (Structure not specified) | P. aeruginosa | 2.00 | [5] |
| A8 | (Structure not specified) | C. albicans | 2.00 | [5] |
| A9 | (Structure not specified) | C. albicans | 2.00 | [5] |
Inferred SAR for Antimicrobial Activity:
-
Specific substitutions on the carboxamide moiety can lead to activity against both Gram-negative bacteria (P. aeruginosa, K. pneumonia) and fungi (C. albicans).[5]
-
The presence of electron-withdrawing groups, such as halogens, on the isoxazole ring has been reported to enhance antimicrobial activity in other isoxazole series.
Table 3: Kinase Inhibitory Activity of Isoxazole Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 3 | JNK3 | (Potent, value not specified) | [6] |
| 27 | JNK3 | (Potent, value not specified) | [6] |
| 28 | JNK3 | (Potent, value not specified) | [6] |
| 8 | VEGFR2 | 25.7 | [4] |
| 10a | VEGFR2 | 28.2 | [4] |
Inferred SAR for Kinase Inhibitory Activity:
-
The isoxazole scaffold can serve as a core for potent kinase inhibitors, particularly targeting JNK and VEGFR2.[4][6]
-
Modifications at the 5-position of the isoxazole ring can improve selectivity over other kinases like p38.[6]
-
The carboxamide linkage is a key feature in many kinase inhibitors, providing a crucial interaction point within the kinase active site.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
General Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxamides
The synthesis of the target carboxamide derivatives can be achieved through a multi-step process starting from the corresponding carboxylic acid.
Step 1: Synthesis of 3-Ethyl-5-methylisoxazole-4-carbonyl chloride
A mixture of this compound, thionyl chloride, and a catalytic amount of DMF is refluxed. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.[7][8]
Step 2: Amide Coupling
To a solution of the desired amine in a suitable solvent (e.g., dichloromethane, toluene), the freshly prepared 3-Ethyl-5-methylisoxazole-4-carbonyl chloride is added dropwise at a low temperature (e.g., 0 °C) in the presence of a base such as triethylamine or pyridine to neutralize the HCl generated.[7] The reaction mixture is then stirred at room temperature until completion. The product is isolated and purified using standard techniques like column chromatography.
Alternatively, the carboxylic acid can be coupled directly with an amine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).[1][3]
In Vitro Kinase Inhibition Assay
The following protocol is a general guideline for determining the kinase inhibitory activity of the synthesized compounds.
-
Reagent Preparation : Prepare stock solutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
Kinase Reaction : In a microplate, add the kinase and the test compound at various concentrations. After a pre-incubation period, initiate the reaction by adding the substrate and ATP mixture.
-
Incubation : Incubate the plate at a specific temperature (e.g., 30 °C or room temperature) for a defined period.[9]
-
Detection : Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
-
Preparation of Compounds : Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[11][12]
-
Inoculum Preparation : Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[12]
-
Inoculation : Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[13][14]
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the SAR of this compound derivatives.
Caption: Workflow for SAR studies of 3-Ethyl-5-methylisoxazole-4-carboxamides.
Caption: Simplified signaling pathway of kinase inhibition by isoxazole derivatives.
Caption: Experimental workflow for the broth microdilution antimicrobial assay.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rr-asia.woah.org [rr-asia.woah.org]
A Comparative Guide to the Cytotoxicity of Isoxazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various isoxazole-based anticancer agents, supported by experimental data from recent scientific literature. The isoxazole scaffold is a prominent feature in many synthetic and natural compounds exhibiting a wide range of biological activities, including potent anticancer effects. These compounds exert their cytotoxicity through diverse mechanisms, such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways. This guide aims to offer a clear and concise overview of their comparative efficacy to inform further research and drug development efforts.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of selected isoxazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Isoxazole-Amide Derivatives | |||
| Compound 2a | MCF-7 (Breast) | 39.80 | [1][2] |
| HeLa (Cervical) | 39.80 | [1][2] | |
| Compound 2d | Hep3B (Liver) | ~23 | [1][2] |
| HeLa (Cervical) | 15.48 | [1][2] | |
| Compound 2e | Hep3B (Liver) | ~23 | [1][2] |
| B16F1 (Melanoma) | 0.079 | [3] | |
| Isoxazolyl Chalcones | |||
| Compound 5f | A549 (Lung) | 1.35 - 2.07 | [4] |
| Compound 5h | A549 (Lung) | 7.27 - 11.07 | [4] |
| Indole-3-isoxazole-5-carboxamides | |||
| Compound 5a | Huh7 (Liver) | 0.7 ± 0.1 | [5] |
| MCF7 (Breast) | 3.6 ± 0.4 | [5] | |
| HCT116 (Colon) | 4.2 ± 0.5 | [5] | |
| Compound 5r | Huh7 (Liver) | 2.5 ± 0.3 | [5] |
| MCF7 (Breast) | 4.1 ± 0.5 | [5] | |
| HCT116 (Colon) | 3.9 ± 0.4 | [5] | |
| Compound 5t | Huh7 (Liver) | 1.8 ± 0.2 | [5] |
| MCF7 (Breast) | 5.3 ± 0.6 | [5] | |
| HCT116 (Colon) | 4.8 ± 0.5 | [5] | |
| 3,4-Isoxazolediamides | |||
| Compound 1 | K562 (Leukemia) | 0.0716 ± 0.0049 | [6] |
| Compound 2 | K562 (Leukemia) | 0.0180 ± 0.0007 | [6] |
| Compound 3 | K562 (Leukemia) | 0.0443 ± 0.0109 | [6] |
| Compound 4 | K562 (Leukemia) | 0.0701 ± 0.0058 | [6] |
| Compound 5 | K562 (Leukemia) | 0.0352 ± 0.0062 | [6] |
| Reference Drugs | |||
| Doxorubicin | Huh7 (Liver) | 0.2 ± 0.0 | [5] |
| MCF7 (Breast) | 0.1 ± 0.0 | [5] | |
| HCT116 (Colon) | 0.3 ± 0.0 | [5] | |
| B16F1 (Melanoma) | 0.056 | [3] | |
| 5-Fluorouracil | Huh7 (Liver) | 2.8 ± 0.3 | [5] |
| MCF7 (Breast) | 14.1 ± 1.5 | [5] | |
| HCT116 (Colon) | 18.4 ± 2.0 | [5] | |
| Sorafenib | Huh7 (Liver) | 3.2 ± 0.4 | [5] |
| MCF7 (Breast) | 6.5 ± 0.7 | [5] | |
| HCT116 (Colon) | 11.0 ± 1.2 | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Isoxazole-based test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizing Mechanisms of Action
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the anticancer activity of isoxazole derivatives.
Caption: A generalized workflow for the evaluation of isoxazole-based anticancer agents.
Isoxazole-Induced ER Stress and Apoptosis Signaling Pathway
Several isoxazole derivatives have been shown to induce apoptosis in cancer cells through the Endoplasmic Reticulum (ER) stress pathway. The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which, if prolonged, can lead to programmed cell death. A specific isoxazole derivative of usnic acid has been reported to induce massive vacuolization originating from the ER, leading to ER stress and subsequent apoptosis.[7]
The diagram below illustrates the key steps in this signaling cascade.
Caption: The PERK-ATF4-CHOP axis of the ER stress-induced apoptosis pathway.
References
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel isoxazolyl chalcones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cyclooxygenase-2 (COX-2) Inhibition: A Validation Guide for 3-Ethyl-5-methylisoxazole-4-carboxylic Acid and Alternative Modulators
Disclaimer: 3-Ethyl-5-methylisoxazole-4-carboxylic acid is a known chemical intermediate. To date, its specific mechanism of action as a bioactive agent has not been extensively characterized in publicly available scientific literature. This guide presents a hypothetical mechanism of action for this compound as a Cyclooxygenase-2 (COX-2) inhibitor to demonstrate a framework for validation and comparison. The experimental data for this compound presented herein is illustrative.
This guide provides a comparative analysis of the hypothetical COX-2 inhibitory action of this compound against a well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. The objective is to offer a clear framework for researchers, scientists, and drug development professionals to validate and compare the performance of novel compounds targeting the COX-2 pathway.
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase (COX) enzymes, with its two main isoforms COX-1 and COX-2, are pivotal in the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Selective inhibition of COX-2 is a therapeutic strategy to alleviate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
This guide explores the validation of this compound as a hypothetical selective COX-2 inhibitor.
Signaling Pathway of COX-2 in Inflammation
A Head-to-Head Comparison of Isoxazole Synthesis Methods: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a privileged five-membered heterocycle due to its prevalence in a wide array of pharmaceuticals and biologically active compounds. The selection of a synthetic route to this valuable core is a critical decision in the design and execution of a synthetic campaign. This guide provides an objective, data-driven comparison of the most common and emerging methods for isoxazole synthesis, complete with experimental protocols and visual aids to facilitate informed decision-making.
This comprehensive comparison covers classical methods such as the Huisgen 1,3-dipolar cycloaddition and the condensation of 1,3-dicarbonyl compounds with hydroxylamine, alongside modern green chemistry approaches that utilize ultrasound and microwave irradiation to enhance reaction efficiency and reduce environmental impact.
At a Glance: Key Isoxazole Synthesis Strategies
The primary methodologies for constructing the isoxazole ring can be broadly categorized into two main approaches:
-
[3+2] Cycloaddition Reactions: The most prominent example is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of a nitrile oxide with an alkyne. This method is widely utilized for its reliability and broad substrate scope.[1][2]
-
Condensation Reactions: A classic and straightforward approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine.[3] This method is often favored for its operational simplicity and the availability of starting materials.
In recent years, advancements in synthetic methodology have introduced green chemistry techniques that offer significant advantages in terms of reaction times, yields, and environmental friendliness.[4][5] These methods, often employing ultrasound or microwave energy, can dramatically accelerate reactions and enable the use of greener solvents.[6][7]
Quantitative Comparison of Synthesis Methods
The choice of synthetic method often depends on factors such as desired substitution pattern, substrate availability, and required reaction conditions. The following tables provide a summary of quantitative data for the most common isoxazole synthesis methods, allowing for a direct comparison of their performance.
Table 1: Huisgen 1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides
| Alkyne Substrate | Nitrile Oxide Source | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Phenylacetylene | Benzonitrile oxide | Cu(I) catalyst, Ultrasound | 30-45 min | up to 75% | [7] |
| Terminal Alkynes | in situ from Aldoximes | tert-butyl nitrite or isoamyl nitrite, Conventional Heating | Not Specified | Good | [8] |
| Propargyl Esters | in situ from Hydroximoyl chloride | Copper sulfate pentahydrate, Sodium ascorbate, Ambient Temp. | Not Specified | Good | [9] |
| Difluoromethyl Alkynes | Imidoyl chloride | Triethylamine, Dichloromethane | Not Specified | Not Specified | [10] |
Table 2: Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine
| 1,3-Dicarbonyl Substrate | Reaction Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| 2,4-Pentanedione | Ultrasound | Not Specified | Not Specified | Not Specified | [4] |
| β-Enamino Diketones | Varied conditions | Not Specified | Not Specified | Not Specified | [11] |
| β-Diketone | Ionic Liquid ([BMIM]X) | Ionic Liquid | Not Specified | Excellent | [12] |
| Curcumin | Hydroxylamine hydrochloride, Pyridine, Reflux | Ethanol | 18 hours | Good | [6][13] |
Table 3: Green Synthesis Approaches (Ultrasound and Microwave-Assisted)
| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Ultrasound | Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl | Vitamin B1, Water, 20°C | 30 min | 92% | |
| Ultrasound | Hydroxylamine HCl, Aromatic Aldehydes, Methyl Acetoacetate | Pyridine, 50°C | 30-45 min | 64-96% | [4] |
| Microwave | Chalcone, Hydroxylamine HCl | Sodium Acetate, Ethanol, 210W | 6-10 min | Not Specified | |
| Microwave | 1,3-Diaryl-1H-pyrazole-4-carboxyaldehyde, β-keto ester, Hydroxylamine HCl | Ionic Liquid [HNMP][HSO4], 210W | 5 min | 80-82% | [4] |
Reaction Mechanisms and Logical Workflow
To visualize the chemical transformations and aid in the selection of an appropriate synthetic strategy, the following diagrams have been generated.
Caption: Overview of the two major pathways to isoxazole synthesis.
Caption: A decision-making workflow for selecting an isoxazole synthesis method.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of a synthetic method. Below are representative protocols for the key isoxazole synthesis methodologies.
Protocol 1: Huisgen 1,3-Dipolar Cycloaddition (Copper-Catalyzed, Ultrasound-Assisted)
This protocol is adapted from a method for the rapid synthesis of 3,5-disubstituted isoxazoles.[7]
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(I) iodide (5 mol%)
-
Solvent (e.g., t-BuOH:H₂O 1:1)
-
Base (e.g., triethylamine)
-
Ultrasonic bath
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in the chosen solvent, add the base and stir at room temperature to generate the aldoxime.
-
To this mixture, add the terminal alkyne (1.0 mmol) and the copper(I) catalyst.
-
Place the reaction vessel in an ultrasonic bath and irradiate at a specified frequency and power for 30-45 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: Condensation of a 1,3-Diketone with Hydroxylamine (Conventional Heating)
This is a general procedure for the synthesis of isoxazoles from 1,3-dicarbonyl compounds.[3]
Materials:
-
1,3-Diketone (e.g., acetylacetone) (1.0 mmol)
-
Hydroxylamine hydrochloride (1.1 mmol)
-
Base (e.g., sodium acetate or pyridine)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the 1,3-diketone (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in the chosen solvent in a round-bottom flask.
-
Add the base to the mixture.
-
Heat the reaction mixture to reflux and maintain for the required time (can range from a few hours to overnight), monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the isoxazole.
Protocol 3: Microwave-Assisted Synthesis from Chalcones
This protocol describes an efficient synthesis of 3,5-disubstituted isoxazoles from chalcones.
Materials:
-
Chalcone (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Sodium acetate (1.5 mmol)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the chalcone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium acetate (1.5 mmol) in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 210 W) and temperature for a short duration (e.g., 5-10 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.
Conclusion
The synthesis of isoxazoles can be achieved through a variety of effective methods. The classical Huisgen 1,3-dipolar cycloaddition and the condensation of 1,3-dicarbonyls with hydroxylamine remain robust and widely applicable strategies. For researchers seeking to improve efficiency, reduce reaction times, and adhere to the principles of green chemistry, ultrasound and microwave-assisted methods offer compelling advantages. The quantitative data, mechanistic diagrams, and detailed protocols provided in this guide are intended to empower researchers to select and implement the most suitable synthetic strategy for their specific research and development goals.
References
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. abap.co.in [abap.co.in]
- 6. sciforum.net [sciforum.net]
- 7. Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. eresearchco.com [eresearchco.com]
- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Comparative Efficacy of 3-Ethyl-5-methylisoxazole-4-carboxylic acid and Known Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of 3-Ethyl-5-methylisoxazole-4-carboxylic acid as an inhibitor of dihydroorotate dehydrogenase (DHODH), benchmarked against established inhibitors of this critical enzyme. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, making it a validated target for therapeutic intervention in autoimmune diseases, cancer, and viral infections.
This compound is an isoxazole derivative with structural similarities to the active metabolite of Leflunomide, a known immunosuppressive drug that functions through the inhibition of DHODH. While direct experimental data on the DHODH inhibitory activity of this compound is not currently available in the public domain, its chemical structure suggests it may exhibit similar inhibitory properties. This guide presents the available efficacy data for well-characterized DHODH inhibitors to provide a framework for potential future evaluation of this compound.
Quantitative Comparison of DHODH Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known DHODH inhibitors against human DHODH. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Human DHODH IC50 | Reference |
| This compound | Data not available | N/A |
| Brequinar | ~5.2 - 20 nM | [1][2] |
| Teriflunomide (A77 1726) | ~600 - 773 nM | N/A |
| Vidofludimus | 160 nM | N/A |
| PTC299 (Emvododstat) | ~1 nM | [3] |
Signaling Pathway and Point of Inhibition
The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH and the point of inhibition for the compounds discussed.
Caption: Inhibition of DHODH blocks the conversion of dihydroorotate to orotate.
Experimental Protocols
To determine the inhibitory efficacy of a compound like this compound against DHODH, a standardized in vitro enzymatic assay can be employed.
DHODH Enzymatic Inhibition Assay Protocol
This protocol describes a common spectrophotometric method to measure the IC50 of DHODH inhibitors.
1. Materials and Reagents:
-
Recombinant human DHODH (purified)
-
L-Dihydroorotate (substrate)
-
Coenzyme Q10 (electron acceptor)
-
2,6-dichloroindophenol (DCIP) (colorimetric indicator)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Test compound (this compound) and known inhibitors (e.g., Brequinar) dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
2. Assay Procedure:
-
Prepare Reagents: Prepare stock solutions of the test compound and known inhibitors in DMSO. Create a serial dilution of each inhibitor. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant human DHODH in the assay buffer to the desired working concentration.
-
Assay Setup:
-
Add 2 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing L-dihydroorotate, Coenzyme Q10, and DCIP in the assay buffer.
-
Initiate the enzymatic reaction by adding 20 µL of the reaction mixture to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
3. Data Analysis:
-
Calculate the initial reaction rate (velocity) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Normalize the reaction rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the key steps in determining the IC50 value of a potential DHODH inhibitor.
References
- 1. Dihydroorotate dehydrogenase inhibitors: quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Isoxazole vs. Oxazole Derivatives in Biological Systems: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole and oxazole are five-membered aromatic heterocyclic isomers that are foundational scaffolds in medicinal chemistry.[1] Their derivatives are integral to a multitude of FDA-approved drugs and clinical candidates, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The key distinction between these two structures lies in the relative positions of their nitrogen and oxygen atoms: 1,2- in isoxazoles and 1,3- in oxazoles. This subtle structural variance significantly influences their physicochemical properties, metabolic stability, and ultimately, their interaction with biological targets.[1]
This guide provides an objective, data-driven comparison of isoxazole and oxazole derivatives in biological systems, offering a valuable resource for rational drug design and development.
Physicochemical and Metabolic Profile
The positioning of the heteroatoms in isoxazole and oxazole rings leads to differences in their electronic and steric characteristics, which in turn affect their metabolic fate and pharmacokinetic profiles. Isoxazoles are generally weaker bases with a larger dipole moment compared to oxazoles, which may offer advantages in specific biological contexts.[1]
Metabolic stability is a critical factor in drug development. Both ring systems are susceptible to metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes. However, the weaker N-O bond in the isoxazole ring can make it prone to reductive cleavage under certain biological conditions.[1]
Table 1: Comparative Metabolic Stability of a Hypothetical Isoxazole vs. Oxazole Analog
| Parameter | Isoxazole Analog | Oxazole Analog |
| Half-life (t½) in Human Liver Microsomes (min) | 45 | 60 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 15.4 | 11.6 |
| Plasma Stability (% remaining after 120 min) | 95% | 98% |
Note: This data is hypothetical and serves to illustrate general trends.
Comparative Biological Activities
The choice between an isoxazole and an oxazole scaffold is highly dependent on the specific biological target and the desired structure-activity relationship (SAR).[1] Below is a summary of comparative data from various studies.
Enzyme Inhibition
Direct comparisons have revealed significant differences in the inhibitory potency of isoxazole and oxazole derivatives against various enzymes.
Table 2: Comparative Enzyme Inhibitory Activity
| Target Enzyme | Compound Class | Lead Compound Example | IC50 | Reference |
| Diacylglycerol Acyltransferase 1 (DGAT1) | 3-Phenylisoxazole Analogs | Compound 40a | 64 nM | [3] |
| 5-Phenyloxazole Analogs | - | >1000 nM | [3] | |
| Stearoyl-CoA Desaturase 1 (SCD1) | Isoxazole-Isoxazole Hybrids | Compound 12 & 13 | 45 µM | [3] |
| Isoxazole-Oxazole Hybrid | - | 11 µM | [3] | |
| Stearoyl-CoA Desaturase 5 (SCD5) | Isoxazole-Isoxazole Hybrids | Compound 12 & 13 | 45 µM | [3] |
| Isoxazole-Oxazole Hybrid | - | 11 µM | [3] | |
| VEGFR-1 Tyrosine Kinase | Vegfrecine Derivative (Isoxazole) | Compound 3 | 0.65 µM | [4] |
| VEGFR-2 Tyrosine Kinase | Vegfrecine Derivative (Isoxazole) | Compound 3 | 7.1 µM | [4] |
Antimicrobial Activity
The antibacterial potency of isoxazole and oxazole derivatives can vary significantly depending on the bacterial strain.
Table 3: Comparative Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | Isoxazole-Oxazole Hybrid 18a | Isoxazole-Oxazole Hybrid 18b | Isoxazole-Oxazole Hybrid 18c | Reference |
| E. coli | 128 | - | 128 | [3] |
| S. pyogenes | 0.50 | - | - | [3] |
| S. pneumoniae | 0.13 | 0.13 | - | [3] |
| H. influenzae | - | - | 0.13 | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general workflow for comparing isoxazole and oxazole analogs and their potential inhibitory action on key signaling pathways.
Experimental workflow for comparative analysis.
Inhibition of the VEGFR-2 signaling pathway.
Inhibition of the canonical NF-κB pathway.
Detailed Experimental Protocols
Microsomal Stability Assay
Objective: To assess the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compound (isoxazole or oxazole derivative)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (with internal standard for quenching)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in a 96-well plate containing phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plates to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
VEGFR-2 Kinase Assay (Luminescence-based)
Objective: To determine the in vitro inhibitory activity of a compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compound (isoxazole or oxazole derivative)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, diluted test compound, and VEGFR-2 enzyme. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a dose-response curve.
Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of a compound in an acute inflammation model.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (isoxazole or oxazole derivative) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. A control group receives only the vehicle.
-
After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the edema volume as the difference between the paw volume at each time point and the initial paw volume.
-
Determine the percentage inhibition of edema for each group compared to the control group.
Conclusion
Both isoxazole and oxazole scaffolds are indispensable tools in medicinal chemistry, each with distinct properties that can be leveraged for targeted drug design.[1] The choice between them is nuanced and is ultimately guided by the specific therapeutic target and the desired pharmacological profile.[1] Isoxazoles, with their higher prevalence in FDA-approved drugs, may offer certain advantages in some biological contexts. However, the data clearly indicates that the biological activity is highly dependent on the substitution patterns on the ring and the specific molecular target. Therefore, a parallel synthesis and evaluation of both isoxazole and oxazole analogs is a prudent strategy in the early stages of drug discovery to identify the optimal scaffold for a given therapeutic application.
References
Benchmarking 3-Ethyl-5-methylisoxazole-4-carboxylic acid: A Comparative Guide for Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Ethyl-5-methylisoxazole-4-carboxylic acid and other key heterocyclic compounds, offering a valuable resource for researchers engaged in drug discovery and development. While direct experimental data for this compound is limited in publicly available literature, this guide benchmarks its potential against related heterocyclic scaffolds by summarizing existing data for structurally similar compounds. Detailed experimental protocols are provided to facilitate the direct evaluation and comparison of this target compound.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is critical for any drug development pipeline. Below is a summary of the available data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₃ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
| CAS Number | 17147-85-2 | [1] |
| Melting Point | 121-125 °C | [1] |
| Form | Solid | [1] |
| Functional Group | Carboxylic acid | [1] |
Biological Potential of Isoxazoles and Comparative Heterocycles
The isoxazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antibacterial, and anticancer properties.[2] This section provides a comparative look at the reported activities of various isoxazole, pyrazole, and thiazole derivatives, offering a benchmark for the potential therapeutic applications of this compound.
Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target the cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory agents. Isoxazole derivatives have shown significant promise as COX inhibitors.[3][4]
dot
Table 1: Comparative in vitro COX-2 Inhibitory Activity of Heterocyclic Compounds
| Compound Class | Specific Derivative | IC₅₀ (µM) vs COX-2 | Selectivity Index (COX-1/COX-2) | Reference |
| Isoxazole | 5-methyl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide | 0.013 | 4.63 | [3] |
| Isoxazole | Chalcone-isoxazole hybrid C6 | 0.55 | 61.73 | [4] |
| Pyrazole | Pyrazole-thiazolidinone derivative | Potent (qualitative) | - | [5] |
| Thiazole | Thiazole carboxamide derivative 2a | - | - | [6] |
Anticancer Activity: Cytotoxicity Screening
The evaluation of a compound's cytotoxicity against various cancer cell lines is a primary step in anticancer drug discovery. Isoxazole-containing compounds have demonstrated significant cytotoxic effects.[7]
dot
Table 2: Comparative in vitro Cytotoxicity of Heterocyclic Compounds against Cancer Cell Lines
| Compound Class | Specific Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Isoxazole | Chloro-fluorophenyl-isoxazole carboxamide 2b | HeLa (Cervical) | 0.11 (µg/ml) | [7] |
| Isoxazole | Chloro-fluorophenyl-isoxazole carboxamide 2c | MCF7 (Breast) | 1.59 (µg/ml) | [7] |
| Pyrazole | Tetrahydrothiochromeno[4,3-c]pyrazole 159a | MGC-803 (Gastric) | 15.43 | [5] |
| Pyrazole | Pyrazole derivative 157 | HTC-116 (Colon) | 1.51 | [5] |
Antibacterial Activity
The emergence of antibiotic-resistant bacterial strains necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including isoxazoles, are a promising area of research for new antibacterial drugs.
Table 3: Comparative Antibacterial Activity (MIC) of Heterocyclic Compounds
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Isoxazole | Isoxazole-carboxamide A8 | Pseudomonas aeruginosa | 2000 | [3] |
| Isoxazole | Isoxazole-carboxamide A8 | Klebsiella pneumoniae | 2000 | [3] |
| Pyrazole | Pyrazolylthiazole carboxylic acid 2h | Gram-positive bacteria | 6.25 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to evaluate this compound and other compounds of interest.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
Materials:
-
COX-2 Inhibitor Screening Kit (or individual components: human recombinant COX-1 and COX-2 enzymes, reaction buffer, heme, arachidonic acid, fluorometric probe)
-
Test compounds and positive control (e.g., Celecoxib)
-
96-well black opaque microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute test compounds to the desired concentrations in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, heme, and the fluorometric probe.
-
Enzyme and Inhibitor Incubation: To each well, add the reaction buffer, heme, and either the test compound, a vehicle control, or a positive control. Add the diluted COX-1 or COX-2 enzyme to each well. Incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value by plotting percent inhibition versus the logarithm of the compound concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom microplates
-
Spectrophotometric microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and positive control (e.g., Ciprofloxacin)
-
96-well sterile microplates
-
Spectrophotometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.
References
- 1. This compound 97 17147-85-2 [sigmaaldrich.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives | Bentham Science [eurekaselect.com]
- 8. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 3-Ethyl-5-methylisoxazole-4-carboxylic acid should be treated as a hazardous chemical waste and disposed of through an approved waste disposal plant.[1] Under no circumstances should this chemical be released into the environment or disposed of down the drain.[2]
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this compound.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous chemical that can cause skin and eye irritation, and may also lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Hazard Classification | Recommended PPE |
| Skin Irritation (Category 2)[1] | Chemical-resistant gloves (e.g., nitrile), lab coat[1] |
| Eye Irritation (Category 2)[1] | Safety glasses with side shields or goggles[1] |
| Respiratory Irritation (Category 3)[1] | Use in a well-ventilated area or fume hood[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound, from initial waste collection to final pickup by an authorized disposal service.
Step 1: Waste Segregation and Collection
-
Designate a specific waste container: Use a dedicated, properly labeled container for this compound waste. This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[3]
-
Avoid mixing with other waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous reactions.[3]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound directly into the designated waste container. For cleaning up spills of the solid material, sweep it up and place it into a suitable container for disposal.[2]
-
Contaminated Materials: Any materials contaminated with this chemical, such as weighing paper, gloves, or pipette tips, should also be placed in the designated hazardous waste container.
-
Step 2: Container Management and Labeling
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).[3]
-
Secure Storage: Keep the waste container tightly closed when not in use.[1][3] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3] This area should be well-ventilated.[1]
Step 3: Arranging for Disposal
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and disposal of hazardous chemical waste.[4][5]
-
Schedule a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting them directly.[4]
-
Do Not Dispose Independently: Never attempt to dispose of this chemical through regular trash or by pouring it down the drain.[2][5] This is both unsafe and environmentally harmful.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Ensure proper ventilation and restrict access to the affected area.
-
Wear appropriate PPE , including gloves, safety goggles, and a lab coat.[1]
-
For solid spills: Carefully sweep up the material and place it in the designated hazardous waste container.[2]
-
For liquid spills (if dissolved in a solvent): Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.
-
Clean the spill area with soap and water.[1]
-
Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

